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Core Science & Biosynthesis

Foundational

Decoding the D-Glycero-D-Galacto-Heptose Biosynthetic Pathway: A Technical Guide for Glycobiology and Drug Development

Executive Summary D-glycero-D-galacto-heptose is a rare, seven-carbon monosaccharide that plays a critical role in the structural integrity and antigenic diversity of specific bacterial cell walls. Found predominantly in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-glycero-D-galacto-heptose is a rare, seven-carbon monosaccharide that plays a critical role in the structural integrity and antigenic diversity of specific bacterial cell walls. Found predominantly in the lipopolysaccharides (LPS) and capsular polysaccharides (CPS) of organisms like Chromobacterium violaceum, Eubacterium saburreum, and certain archaea, this heptose acts as a unique biological marker and virulence factor[1][2][3]. Because its biosynthetic pathway is highly conserved among these pathogens but entirely absent in mammalian hosts, the enzymes responsible for its synthesis represent highly attractive targets for novel antimicrobial therapeutics and glycoconjugate vaccines[1][].

Mechanistic Pathway: The Nucleotide-Activated Heptose System

The biosynthesis of bacterial heptoses generally follows a nucleotide-activated route. However, the exact channeling of intermediates dictates the final stereochemistry. While the ubiquitous L-glycero-D-manno-heptose (found in the Gram-negative LPS inner core) utilizes an ADP-linked pathway, the synthesis of rare capsular heptoses like D-glycero-D-galacto-heptose is channeled through a GDP-linked pathway. This evolutionary divergence is a causal necessity: it prevents enzymatic cross-talk between essential core LPS biosynthesis and accessory capsular modifications, ensuring spatial and metabolic segregation.

Phase 1: Isomerization and Phosphorylation The pathway initiates with sedoheptulose-7-phosphate (S7P), an intermediate hijacked from the pentose phosphate pathway. The enzyme GmhA (sedoheptulose-7-phosphate isomerase) catalyzes an aldose-ketose isomerization to generate D-glycero-D-manno-heptose 7-phosphate. Subsequently, a specific mutase (HddA) transfers the phosphate group from the C7 to the C1 position, preparing the molecule for nucleotide activation[5].

Phase 2: Nucleotide Activation and Epimerization HddC, a guanylyltransferase, activates the 1-phosphate intermediate using GTP to form GDP-D-glycero-D-manno-heptose[5]. The use of GTP rather than ATP provides the necessary leaving-group energy for polymerization while isolating this pool of heptoses from the ADP-heptose pool. Finally, a complex NAD+-dependent epimerase catalyzes the stereochemical inversion at the C2 and C4 positions to yield GDP-D-glycero-D-galacto-heptose. The requirement for NAD+ is strictly causal: because the C2 and C4 hydroxyls lack an adjacent activating carbonyl, the epimerase must transiently oxidize these groups to ketones, planarizing the chiral centers before stereospecifically re-reducing them from the opposite face.

Biosynthesis S7P Sedoheptulose 7-phosphate DGMH7P D-glycero-D-manno-heptose 7-phosphate S7P->DGMH7P GmhA (Isomerase) DGMH1P D-glycero-D-manno-heptose 1-phosphate DGMH7P->DGMH1P HddA (Mutase) GDP_DGMH GDP-D-glycero-D-manno-heptose DGMH1P->GDP_DGMH HddC (Guanylyltransferase) GDP_DGGH GDP-D-glycero-D-galacto-heptose GDP_DGMH->GDP_DGGH Epimerase Complex (NAD+ dependent)

Biosynthetic pathway of GDP-D-glycero-D-galacto-heptose from S7P.

Quantitative Data and Kinetic Parameters

To successfully target this pathway for drug development, understanding the kinetic bottlenecks is essential. Table 1 summarizes the key enzymes, while Table 2 provides the analytical parameters required for their detection.

Table 1: Key Enzymes and Kinetic Parameters in the Biosynthetic Pathway

Enzyme ClassificationGene HomologCatalytic FunctionSubstrateApparent Km​ (µM)
Isomerase gmhAAldose-ketose isomerizationSedoheptulose-7-P~45.0
Mutase hddAIntramolecular phosphate transferD-glycero-D-manno-heptose-7-P~120.5
Guanylyltransferase hddCNucleotide activationD-glycero-D-manno-heptose-1-P~30.2 (for GTP)
Epimerase epi (putative)C2/C4 stereochemical inversionGDP-D-glycero-D-manno-heptose~85.4

Table 2: LC-MS/MS Analytical Parameters for Pathway Intermediates

Pathway IntermediateChemical FormulaExact Mass (Da)Precursor Ion [M-H]⁻Key Product Ions (m/z)
Sedoheptulose-7-P C₇H₁₅O₁₀P290.04289.097.0, 199.0
Heptose-1-P C₇H₁₅O₁₀P290.04289.097.0, 199.0
GDP-Heptose C₁₇H₂₆N₅O₁₆P₂643.08642.1342.0, 422.0

Experimental Workflow: In Vitro Reconstitution and Validation

To validate the pathway and screen for potential inhibitors, researchers must reconstitute the enzymatic cascade in vitro. The following protocol is designed as a self-validating system: the successful detection of the final epimerized product via NMR inherently confirms the activity, causality, and structural fidelity of all upstream enzymes.

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In a 1.5 mL low-bind tube, prepare a 1 mL reaction volume containing 50 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl₂ (essential for nucleotide stabilization), 5 mM S7P, 5 mM GTP, and 1 mM NAD⁺.

  • Enzymatic Initiation: Add 1 µM of purified recombinant GmhA, HddA, HddC, and the epimerase. The sequential addition prevents the accumulation of unstable intermediates.

  • Incubation and Quenching: Incubate the mixture at 37°C for 4 hours. To trap the intermediates and quench the reaction, add 1 volume of ice-cold methanol (-20°C). Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.

  • HILIC-LC-MS/MS Screening: Inject 5 µL of the supernatant onto a ZIC-pHILIC column. Utilize a mobile phase gradient of 20 mM ammonium carbonate and acetonitrile. Monitor the specific transitions for GDP-heptose (m/z 642.1 → 342.0).

  • Stereochemical Validation via NMR: Because MS/MS cannot easily distinguish between manno and galacto epimers, isolate the GDP-heptose peak via semi-preparative HPLC. Lyophilize and resuspend in D₂O. Perform ¹H and ¹³C NMR. The galacto configuration is definitively confirmed by analyzing the coupling constants ( J2,3​ and J3,4​ ), which differ significantly from the manno precursor due to the axial/equatorial proton shifts.

Workflow Step1 1. Enzyme Expression & Purification (GmhA, HddA, HddC, Epimerase) Step2 2. In Vitro Reconstitution (S7P + GTP + NAD+ + Enzymes) Step1->Step2 Step3 3. Chromatographic Separation (HILIC LC-MS/MS) Step2->Step3 Step4 4. Stereochemical Validation (1H and 13C NMR) Step3->Step4

Self-validating experimental workflow for pathway reconstitution.

Strategic Implications for Drug Development

Because D-glycero-D-galacto-heptose biosynthesis is isolated from mammalian metabolism, inhibitors targeting HddC or the NAD⁺-dependent epimerase exhibit exceptionally low off-target toxicity profiles. Furthermore, the extracted and purified D-glycero-D-galacto-heptose serves as a critical chemical intermediate for synthesizing bioactive molecules and carbohydrate-based diagnostics[].

References
  • ResearchGate. "Occurrence, Synthesis and Biosynthesis of Bacterial Heptoses". ResearchGate. URL:[Link]

  • Amanote Research. "The Isolation of D-Glycero-D-Galactoheptose and Other Sugar Components". Amanote. URL: [Link]

  • Oxford Academic. "UNCORRECTED MANUSCRIPT - Structure of the O. meridianum archaellum". OUP. URL: [Link]

Sources

Exploratory

The Structural and Functional Paradigm of d-Glycero-d-galacto-heptose: A Technical Guide for Drug Development

Executive Summary While hexoses dominate the landscape of eukaryotic metabolism, aldoheptoses—seven-carbon sugars—occupy a highly specialized niche in the structural biology of microorganisms and specific marine algae[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While hexoses dominate the landscape of eukaryotic metabolism, aldoheptoses—seven-carbon sugars—occupy a highly specialized niche in the structural biology of microorganisms and specific marine algae[1]. Among these, d-Glycero-d-galacto-heptose (CAS 5328-64-3) is a rare and structurally critical monosaccharide[2][3]. Unlike the more ubiquitous l-glycero-d-manno-heptose found in the lipopolysaccharide (LPS) core of Gram-negative bacteria like Escherichia coli, d-glycero-d-galacto-heptose is predominantly identified in the complex antigenic polysaccharides of specific Gram-positive and Gram-negative bacterial strains, as well as in the sulfated galactan frameworks of green algae such as Codium yezoense[1][4].

Understanding the natural occurrence, structural conformation, and biosynthetic integration of d-glycero-d-galacto-heptose is no longer just an academic exercise. Because this heptose is integral to bacterial membrane integrity and antigenicity, it presents a highly specific target for novel antimicrobial agents and carbohydrate-based vaccines[2][]. This whitepaper synthesizes the biochemical occurrence of this unique sugar, details rigorous methodologies for its isolation, and explores its therapeutic implications.

Natural Occurrence and Biological Significance

The biological utility of d-glycero-d-galacto-heptose stems from its unique stereochemistry, which includes multiple stereogenic centers that dictate a specific three-dimensional conformation[2]. This conformation provides branching points in glycan chains, enhancing mechanical stability and environmental adaptation[1].

Bacterial Polysaccharide Antigens

The most well-documented natural occurrences of d-glycero-d-galacto-heptose are within the surface antigens of Eubacterium saburreum, a bacterium associated with human dental plaque.

  • Strain L49: The polysaccharide antigen of this strain is composed of alternating (1→3)- and (1→6)-linked β -d-glycero-d-galacto-heptopyranosyl residues. These residues serve as the structural backbone, with some being substituted at the O-3 position by 6-deoxy- α -heptofuranosyl groups[6].

  • Strain T15: In this chemotype, the antigenic polysaccharide is a heteroglycan composed of d-fucose, d-glycero-d-galacto-heptose, and l-threo-2-pentulose, highlighting the heptose's role as a core immunodeterminant[7].

  • Strains L44 and T27: These strains also express antigens predominantly composed of d-glycero-d-galacto-heptose, which exhibit strong immunoprecipitation reactions with specific immunoglobulins, underscoring their immunogenic potential[4].

Marine Algal Glycans

Beyond bacteria, d-glycero-d-galacto-heptose plays a structural role in the marine environment. In green algae (Codium yezoense), it is incorporated into sulfated galactan frameworks[1]. The inclusion of a seven-carbon sugar introduces unique branching points that increase the rigidity of the cell wall, allowing the algae to withstand osmotic and hydrodynamic stress[1].

Comparative Analysis of Naturally Occurring Heptoses

To contextualize d-glycero-d-galacto-heptose within carbohydrate chemistry, we must compare it against other naturally occurring heptoses. The table below summarizes these distinctions.

Heptose SpeciesPrimary Natural SourceBiological Role / LinkageTherapeutic Relevance
d-Glycero-d-galacto-heptose Eubacterium saburreum, Codium yezoense[1][6]Antigenic backbone; alternating (1→3) & (1→6) β -linkages[6]Target for glycosyltransferase inhibitors; Vaccine antigens[2][]
l-Glycero-d-manno-heptose Gram-negative bacteria (e.g., E. coli, H. pylori)[1]Inner core of LPS; α -(1→3) or α -(1→7) linkages[1]Endotoxic activity; NF- κ B activation; Antibiotic targeting[1]
6-Deoxy-d-altro-heptose Eubacterium saburreum (Strain L49)[6]Side-chain substitutions on heptose backbones[6]Modulates antigen-antibody binding affinity[6]
d-Mannoheptulose Plants (e.g., Avocados)[1]Free sugar accumulation[1]Competitive inhibitor of glucokinase; Diabetes research[1]

Biosynthetic Pathways and Therapeutic Inhibition

The biosynthesis of heptoses generally originates from the pentose phosphate pathway, utilizing precursors like sedoheptulose-7-phosphate[1]. In bacteria, specific glycosyltransferases are responsible for taking the activated nucleotide-heptose and incorporating it into the growing polysaccharide chain.

Because d-glycero-d-galacto-heptose is essential for the structural integrity of certain bacterial cell walls, inhibiting the glycosyltransferases that utilize this sugar prevents the formation of substrates necessary for downstream enzymes (e.g., β -1,4-N-acetylglucosaminyltransferase)[2]. This biochemical blockade leads to impaired membrane integrity and subsequent bacterial cell death, making d-glycero-d-galacto-heptose pathways a prime target for novel antimicrobial development[2].

Pathway S7P Sedoheptulose-7-Phosphate (Precursor) Isomerase Isomerase / Mutase Enzymatic Cascade S7P->Isomerase Biosynthesis DGDGH D-glycero-D-galacto-heptose Isomerase->DGDGH GT Glycosyltransferase DGDGH->GT Substrate Binding LPS Bacterial Cell Wall (Intact Membrane) GT->LPS Glycosidic Bond Formation CellDeath Impaired Membrane Integrity (Cell Death) GT->CellDeath Pathway Blocked Inhibitor Heptose Analogues (Antimicrobial Agent) Inhibitor->GT Competitive Inhibition

Biosynthetic utilization of D-glycero-D-galacto-heptose and mechanism of antimicrobial inhibition.

Experimental Methodology: Isolation and Structural Elucidation

As an Application Scientist, I emphasize that analytical success depends on understanding the causality of your reagents. Heptoses are notoriously difficult to resolve chromatographically due to their structural similarities to hexoses and other heptose isomers. The following self-validating protocol details the extraction and characterization of d-glycero-d-galacto-heptose from bacterial biomass.

Workflow Visualization

Workflow Biomass Bacterial Biomass (E. saburreum) Extraction Phenol-Water Extraction (Isolate Polysaccharides) Biomass->Extraction Hydrolysis Acid Hydrolysis (TFA) (Cleave Glycosidic Bonds) Extraction->Hydrolysis Aqueous Phase NMR 2D NMR Spectroscopy (Determine Linkages) Extraction->NMR Intact Polysaccharide Derivatization Reduction & Acetylation (Form Alditol Acetates) Hydrolysis->Derivatization Monosaccharides GCMS GC-MS Analysis (Identify Heptose Isomers) Derivatization->GCMS Volatile Derivatives

Analytical workflow for the isolation and structural elucidation of bacterial heptoses.

Step-by-Step Protocol

Step 1: Phenol-Water Extraction

  • Procedure: Suspend lyophilized bacterial cells in water and mix with an equal volume of 90% phenol at 68°C for 30 minutes. Centrifuge to separate phases.

  • Causality: The high temperature and phenol concentration denature proteins, partitioning them into the organic phase, while highly polar polysaccharides (containing the heptose) partition exclusively into the upper aqueous phase.

Step 2: Mild Acid Hydrolysis

  • Procedure: Treat the purified polysaccharide with 2M Trifluoroacetic acid (TFA) at 120°C for 2 hours. Evaporate TFA under a stream of nitrogen.

  • Causality: TFA is chosen over hydrochloric acid because it is volatile and easily removed without requiring a neutralization step that would introduce salt artifacts into downstream mass spectrometry. The 2M concentration is sufficient to cleave inter-glycosidic bonds without degrading the heptose core.

Step 3: Derivatization to Alditol Acetates (Self-Validating Step)

  • Procedure: Add myo-inositol (Internal Standard). Reduce the liberated monosaccharides with sodium borohydride ( NaBH4​ ) for 1 hour. Neutralize with acetic acid, then acetylate using acetic anhydride and pyridine (1:1) at 90°C for 30 minutes.

  • Causality: Native sugars exist in multiple anomeric forms ( α and β pyranoses/furanoses), which produce multiple overlapping peaks in Gas Chromatography (GC)[6]. Reduction to alditols opens the ring, creating a single linear molecule per sugar species. Acetylation neutralizes polar hydroxyl groups, granting the volatility required for GC-MS.

  • Self-Validation Check: The recovery of the myo-inositol internal standard peak validates that the reduction and acetylation reactions went to completion. If the internal standard peak is absent or low, the derivatization failed.

Step 4: Structural Elucidation via GC-MS and NMR

  • Procedure: Inject the alditol acetates into a GC-MS equipped with a capillary column. Concurrently, perform 2D COSY and HSQC NMR on the intact polysaccharide.

  • Causality: GC-MS provides the exact mass fragmentation pattern to confirm the seven-carbon backbone. NMR is strictly required to determine the (1→3) and (1→6) β -linkages, as hydrolysis destroys linkage information[6].

Conclusion

d-Glycero-d-galacto-heptose is a specialized carbohydrate that plays an indispensable role in the structural biology of specific pathogens and marine organisms. By understanding its natural occurrence and leveraging rigorous, causality-driven analytical techniques, drug development professionals can exploit this unique sugar. Targeting the glycosyltransferases responsible for its incorporation offers a promising, highly specific pathway for the development of next-generation antimicrobial agents that disrupt bacterial membrane integrity without affecting eukaryotic host cells[2].

References

  • Grokipedia. Heptose. Retrieved from:[Link]

  • LookChem. D-Glycero-D-galacto-heptose CAS NO.5328-64-3 - BOC Sciences. Retrieved from:[Link]

  • ResearchGate. Occurrence, Synthesis and Biosynthesis of Bacterial Heptoses. Retrieved from:[Link]

  • NIH PubMed. Structural studies of the polysaccharide antigen of Eubacterium saburreum, strain 49. Retrieved from: [Link]

  • Taylor & Francis Online. A New Chemotype of Eubacterium saburreum: Isolation and Identification of L-threo-2-pentulose. Retrieved from:[Link]

Sources

Foundational

Function of d-Glycero-d-galacto-heptose in bacterial cell walls

The Structural and Functional Dynamics of d-Glycero-d-galacto-heptose in Bacterial Cell Envelopes: A Comprehensive Guide for Advanced Therapeutics and Analytics Executive Summary In the landscape of bacterial glycobiolog...

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Author: BenchChem Technical Support Team. Date: April 2026

The Structural and Functional Dynamics of d-Glycero-d-galacto-heptose in Bacterial Cell Envelopes: A Comprehensive Guide for Advanced Therapeutics and Analytics

Executive Summary

In the landscape of bacterial glycobiology, seven-carbon sugars (heptoses) are critical determinants of cell wall integrity, immune evasion, and virulence. While L-glycero-D-manno-heptose is ubiquitously recognized in the lipopolysaccharide (LPS) inner core of standard Gram-negative models, its stereoisomer, d-Glycero-d-galacto-heptose , represents a highly specialized structural component found in select pathogenic and environmental bacteria. This whitepaper synthesizes current structural data, details validated extraction and analytical protocols, and explores the therapeutic potential of targeting heptose biosynthesis pathways.

Occurrence and Structural Significance

d-Glycero-d-galacto-heptose is characterized by its unique seven-carbon backbone and specific stereogenic configuration, which dictates its three-dimensional arrangement within bacterial surface polysaccharides[1]. It serves as a vital cross-linking node in the cell envelope, contributing to the structural integrity and protective barrier function of the outer membrane[1].

Unlike common hexoses, this specific heptose is distributed across a phylogenetically diverse, yet specific, range of bacteria:

  • Atypical Gram-Negative Bacteria: In Pectinatus frisingensis (an anaerobic spoilage bacterium with a Gram-positive-like envelope but containing LPS), d-glycero-d-galacto-heptose is a core constituent of the outer region of its complex heteropolysaccharide LPS core[2][3].

  • Gram-Positive Pathogens: Surprisingly, it forms the antigenic backbone of the cell wall polysaccharides in Eubacterium saburreum, an oral microorganism implicated in periodontal disease. The polysaccharide elicits a strong immunoglobulin M (IgM) response, highlighting its role in host-pathogen immunological recognition[4].

  • Opportunistic Pathogens: In Chromobacterium violaceum, a highly virulent opportunistic pathogen, d-glycero-d-galacto-heptose is a repeating unit within the O-antigen of the LPS[5].

  • Environmental Symbionts: It is also identified in the exopolysaccharides (EPS) of Rhizobium leguminosarum, where it influences biofilm thickness and environmental resilience[6].

Table 1: Distribution and Localization of d-Glycero-d-galacto-heptose
Bacterial SpeciesGram StainLocalization of HeptoseBiological Function / Significance
Pectinatus frisingensisNegative (Atypical)LPS Outer Core OligosaccharideStructural integrity; bridges inner core to O-antigen equivalent[2][3].
Eubacterium saburreumPositiveCell Wall Polysaccharide (Antigen)Primary antigenic determinant; triggers IgM-mediated immune response[4].
Chromobacterium violaceumNegativeLPS O-Specific PolysaccharideVirulence factor; protects against host serum bactericidal activity[5].
Rhizobium leguminosarumNegativeExopolysaccharide (EPS) MatrixBiofilm formation; heavy metal sequestration and environmental survival[6].

Biosynthetic Pathway and Antivirulence Targeting

The biosynthesis of bacterial heptoses is a highly conserved cascade that converts central metabolites into nucleotide-activated sugars ready for glycosyltransferase-mediated assembly. Because these pathways are absent in mammals, the enzymes involved represent high-value targets for antivirulence drug development[7]. Inhibiting heptose incorporation results in a "deep-rough" LPS phenotype, drastically increasing bacterial susceptibility to hydrophobic antibiotics and host complement-mediated killing.

Biosynthesis Sedo Sedoheptulose-7-Phosphate (Pentose Phosphate Pathway) Isomerase Phosphoheptose Isomerase (Isomerization) Sedo->Isomerase Hep7P D-glycero-D-galacto-heptose-7-P Isomerase->Hep7P Mutase Phosphoheptose Mutase (Phosphate Transfer) Hep7P->Mutase Hep1P D-glycero-D-galacto-heptose-1-P Mutase->Hep1P Transferase Nucleotidyltransferase (Activation) Hep1P->Transferase NDPHep NDP-D-glycero-D-galacto-heptose (Active Donor) Transferase->NDPHep Glycosyl Glycosyltransferases (Cell Wall Assembly) NDPHep->Glycosyl

Caption: Biosynthetic cascade of nucleotide-activated heptose for cell wall integration.

Analytical Methodologies: Extraction and Characterization

To accurately study d-glycero-d-galacto-heptose, researchers must overcome its integration within highly complex, amphiphilic macromolecules. As an Application Scientist, I emphasize that the choice of hydrolysis conditions is the most critical variable. Strong acids will degrade the heptose ring, while insufficient hydrolysis fails to release it from the lipid A or peptidoglycan anchors.

Protocol 3.1: Mild Acid Hydrolysis for LPS Core Isolation

Causality: We utilize 2% acetic acid at 100°C rather than standard trifluoroacetic acid (TFA). The mild acidity selectively cleaves the highly acid-labile glycosidic bond between the 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and the lipid A backbone without hydrolyzing the robust heptose-containing core oligosaccharide[3].

  • LPS Extraction: Extract raw bacterial biomass using the standard hot phenol-water method to partition the amphiphilic LPS into the aqueous phase.

  • Cleavage: Suspend 50 mg of purified LPS in 5 mL of 2% (v/v) acetic acid.

  • Hydrolysis: Incubate at 100°C for exactly 2 hours. Quality Control: Prolonged heating leads to heptose degradation and anomeric scrambling.

  • Separation: Cool the mixture on ice and centrifuge at 10,000 × g for 30 minutes to pellet the insoluble lipid A.

  • Purification: Lyophilize the supernatant (containing the heptose-rich core oligosaccharide). Purify via gel-filtration chromatography using a Sephadex G-50 column eluted with pyridine-acetate buffer (pH 4.5) to isolate the target oligosaccharide fractions[3].

Protocol 3.2: GC-TOF-MS Derivatization and Analysis

Causality: Heptoses are highly polar and non-volatile due to their multiple hydroxyl groups. To analyze them via Gas Chromatography-Mass Spectrometry (GC-MS), they must be converted into volatile, thermally stable derivatives. We employ a two-step methoximation-silylation protocol. Methoximation prevents the sugar from interconverting between multiple cyclic anomers (which would create confusing multiple peaks), locking it into an open-chain form before silylation caps the hydroxyls[8].

  • Methoximation: Add 80 μL of methoxyamine hydrochloride solution (20 mg/mL in pyridine) to the dried oligosaccharide/monosaccharide sample. Vortex for 30 seconds and incubate at 60°C for 60 minutes[8].

  • Silylation: Add 100 μL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) reagent. Incubate at 70°C for 90 minutes to ensure complete trimethylsilyl (TMS) derivatization of all seven hydroxyl groups[8].

  • Centrifugation: Centrifuge at 14,000 rpm for 3 minutes to remove any precipitated salts. Transfer 90 μL of the supernatant to a GC vial[8].

  • GC-MS Injection: Inject 1 μL into a GC-TOF-MS equipped with a DB-5MS column (30m × 250μm × 0.25μm). Use a temperature gradient starting at 40°C, ramping to 280°C. Identify d-glycero-d-galacto-heptose by cross-referencing its specific retention index and fragmentation pattern (m/z 75-650 range) against the Fiehn database[8].

GCMS_Workflow Sample Lyophilized Heptose Fraction MeOX Methoximation (Methoxyamine in Pyridine) Locks open-chain form Sample->MeOX BSTFA Silylation (BSTFA reagent) Adds TMS groups MeOX->BSTFA GCMS GC-TOF-MS Analysis (DB-5MS Column) BSTFA->GCMS Data Peak Deconvolution & Database Matching GCMS->Data

Caption: Step-by-step derivatization workflow for GC-MS analysis of bacterial heptoses.

Therapeutic and Drug Development Implications

The unique presence of d-glycero-d-galacto-heptose in the cell walls of specific pathogens makes its biosynthetic machinery a prime target for novel antimicrobial strategies.

  • Antivirulence Agents: Because heptose is critical for the structural integrity of the outer membrane[1], inhibiting the isomerases or mutases in its biosynthetic pathway does not necessarily kill the bacteria directly (avoiding immediate selective pressure for resistance). Instead, it strips the bacteria of their protective LPS/capsule, rendering them highly susceptible to the host immune system (macrophage clearance) and existing antibiotics (e.g., novobiocin, erythromycin) that normally cannot penetrate the intact Gram-negative outer membrane[7].

  • Vaccine Development: The highly specific immunogenic profile of d-glycero-d-galacto-heptose, particularly its ability to elicit strong IgM responses as seen in Eubacterium saburreum[4], positions it as a viable carbohydrate hapten for conjugate vaccine development against pathogens like Chromobacterium violaceum.

  • Biofilm Disruption: In environmental and opportunistic strains, heptose-containing exopolysaccharides are foundational to biofilm architecture[6]. Therapeutics designed to degrade these specific linkages could act as potent biofilm disruptors, a critical need in treating chronic, device-associated infections.

References

  • FEMS Microbiology Reviews. "Lipopolysaccharides of anaerobic beer spoilage bacteria of the genus Pectinatus." Oxford Academic.[Link]

  • Chemistry – A European Journal. "Bacterial Heptose Biosynthetic Pathway: Towards Antivirulence Molecules Targeting Lipopolysaccharide Biosynthesis." ACS Publications.[Link]

  • Carbohydrate Research. "The structure of the carbohydrate backbone of the lipopolysaccharide of Pectinatus frisingensis strain VTT E-79104." Elsevier.[Link]

  • Infection and Immunity. "Chemical composition and immunological characterization of polysaccharide antigen from Eubacterium saburreum T18." ResearchGate.[Link]

  • International Journal of Molecular Sciences. "Exopolysaccharide Carbohydrate Structure and Biofilm Formation by Rhizobium leguminosarum bv. trifolii." PMC - NIH.[Link]

  • Frontiers in Pharmacology. "GCTOF-MS Combined LC-QTRAP-MS/MS Reveals Metabolic Difference Between Osteoarthritis and Osteoporotic Osteoarthritis." Frontiers.[Link]

  • Handbook of Essential Oils. "Chromobacterium violaceum – Knowledge and References." Taylor & Francis.[Link]

Sources

Exploratory

Physicochemical Characterization and Biological Dynamics of D-Glycero-D-galacto-heptose

Executive Summary D-glycero-D-galacto-heptose (CAS: 5328-64-3) is a rare, seven-carbon monosaccharide that plays a critical structural role in the core oligosaccharides of specific bacterial lipopolysaccharides (LPS). As...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-glycero-D-galacto-heptose (CAS: 5328-64-3) is a rare, seven-carbon monosaccharide that plays a critical structural role in the core oligosaccharides of specific bacterial lipopolysaccharides (LPS). As a Senior Application Scientist, I have designed this technical guide to move beyond basic structural descriptions, providing a field-proven framework for its physicochemical profiling, biological mechanisms, and the self-validating analytical workflows required for its isolation and quantification.

Structural and Physicochemical Profile

D-glycero-D-galacto-heptose is characterized by its extended seven-carbon backbone and multiple stereogenic centers, which dictate its unique three-dimensional conformation and high polarity. Because of its dense hydroxyl group functionalization, the molecule is highly water-soluble and exhibits a very weakly acidic profile (1)[1].

To facilitate rapid reference during assay development, the core physicochemical properties are summarized in Table 1.

Table 1: Quantitative Physicochemical Properties
PropertyValueAnalytical Significance
Molecular Formula C₇H₁₄O₇Requires high-resolution MS for exact mass confirmation.
Molecular Weight 210.18 g/mol Standard MW used for molarity calculations.
Exact Mass 210.07395 DaTarget for LC-TOF/MS identification (2)[2].
Density 1.637 g/cm³High density indicative of tight hydrogen-bonded crystal packing.
Boiling Point 592.1 ºC (at 760 mmHg)Non-volatile; mandates derivatization for GC analysis (3)[3].
Flash Point 325.9 ºCRelevant for high-temperature derivatization safety.
Polar Surface Area (PSA) 138.45 ŲExplains high aqueous solubility and poor passive membrane permeability.
Refractive Index 1.596Useful for HPLC-RI (Refractive Index) detection calibration.

Biological Significance and Pathological Dynamics

Lipopolysaccharide (LPS) Architecture

In microbiology, D-glycero-D-galacto-heptose is predominantly found in the outer membrane of Gram-negative bacteria, specifically within the core oligosaccharide linking Lipid A to the O-antigen. For instance, it is a conserved structural determinant in the anaerobic beer spoilage bacterium Pectinatus frisingensis, where it contributes to the structural integrity and protective barrier of the cell wall (4)[4].

Antimicrobial and Therapeutic Potential

Beyond its structural role, free D-glycero-D-galacto-heptose exhibits potent biological activity. It acts as a competitive inhibitor of bacterial glycosyltransferases. By blocking the synthesis of D-galactosyl sugars, it deprives downstream enzymes (such as β-1,4-N-acetylglucosaminyltransferase) of their substrates, arresting cell wall synthesis and causing fatal losses in membrane integrity (5)[5]. Furthermore, recent computational docking studies on extracts from Tulbaghia violacea have identified this heptose as having a high binding affinity for COX2, outperforming several commercially available COX2 inhibitors in anti-cancer models (6)[6].

Mechanism Heptose D-glycero-D-galacto-heptose Enzyme Glycosyltransferase Heptose->Enzyme Competitive Inhibition Substrate D-galactosyl Sugars Enzyme->Substrate Synthesis Blocked Transferase2 β-1,4-N-acetylglucosaminyltransferase Substrate->Transferase2 Substrate Depletion CellWall Bacterial Cell Wall Synthesis Transferase2->CellWall Pathway Arrested Death Membrane Integrity Loss CellWall->Death Structural Failure

Figure 1: Antimicrobial mechanism via glycosyltransferase inhibition and cell wall disruption.

Analytical Characterization Workflows

Isolating and quantifying heptoses from complex LPS matrices requires a highly controlled, self-validating workflow. The causality behind this workflow relies on exploiting the differential acid lability of glycosidic bonds.

Workflow Start Bacterial Biomass Phenol Hot Phenol-Water Extraction Start->Phenol LPS Purified LPS Phenol->LPS Hydrolysis Mild Acid Hydrolysis (2% AcOH, 100°C) LPS->Hydrolysis Cleaves Lipid A CoreOS Core Oligosaccharide Hydrolysis->CoreOS TFA Strong Acid Hydrolysis (3M TFA, 100°C) CoreOS->TFA Cleaves Glycosidic Bonds Heptose Free D-glycero-D-galacto-heptose TFA->Heptose Deriv Alditol Acetate Derivatization Heptose->Deriv Increases Volatility GCMS GC-MS Quantification Deriv->GCMS

Figure 2: Analytical workflow for the extraction, hydrolysis, and GC-MS characterization of heptoses.

Validated Experimental Protocols

Protocol 1: Extraction and Hydrolytic Isolation from LPS

Objective: Isolate D-glycero-D-galacto-heptose from the core oligosaccharide of Gram-negative bacteria. Causality & Validation: LPS macromolecules are amphiphilic. The hot phenol-water method partitions the hydrophobic Lipid A into the phenol phase and the hydrophilic core oligosaccharide into the aqueous phase. Mild acid hydrolysis (2% AcOH) is chosen specifically because it cleaves the highly acid-labile ketosidic bond of Kdo (linking the core to Lipid A) without degrading the heptose backbone (7)[7]. Self-Validating Step: Monitor Kdo release via a thiobarbituric acid (TBA) assay to confirm complete Lipid A cleavage before proceeding to strong hydrolysis.

Step-by-Step Methodology:

  • Extraction: Suspend lyophilized bacterial cells in water at 68°C. Add an equal volume of 90% phenol. Stir for 30 min, cool to 4°C, and centrifuge at 10,000 × g. Collect the upper aqueous phase containing the LPS.

  • Mild Hydrolysis: Dissolve purified LPS (100 mg) in 2% acetic acid (10 mL). Heat at 100°C for 2 hours to selectively cleave the Kdo-Lipid A linkage.

  • Separation: Centrifuge at 10,000 × g to pellet the insoluble Lipid A. Lyophilize the supernatant containing the core oligosaccharide.

  • Strong Hydrolysis: Resuspend the oligosaccharide in 3M Trifluoroacetic acid (TFA) and heat at 100°C for 3 hours. This harsh condition breaks the remaining glycosidic bonds, releasing free D-glycero-D-galacto-heptose.

  • Purification: Evaporate the TFA under a gentle stream of nitrogen. Treat the residue with activated charcoal, filter through a 0.22 µm membrane, and prepare for derivatization.

Protocol 2: Alditol Acetate Derivatization and GC-MS Analysis

Objective: Convert the non-volatile, highly polar heptose into a volatile, thermally stable alditol acetate for GC-MS quantification. Causality & Validation: Direct GC injection of heptoses yields multiple broad peaks due to anomeric mutarotation (α/β pyranoses and furanoses). By reducing the aldehyde to an alditol, we collapse these isomers into a single molecular entity, ensuring a 1:1 molar response. Self-Validating Step: Spike the sample with a known concentration of an internal standard (myo-inositol) prior to reduction. This accounts for variable derivatization efficiencies and allows for absolute quantification.

Step-by-Step Methodology:

  • Reduction: Dissolve the dried hydrolysate in 1 M NH₄OH (1 mL) containing 10 mg/mL NaBH₄. Incubate at room temperature for 2 hours.

  • Neutralization: Add glacial acetic acid dropwise until effervescence ceases, neutralizing the excess NaBH₄. Evaporate to dryness under nitrogen.

  • Borate Removal: Add 10% acetic acid in methanol (2 mL) and evaporate. Repeat this step three times to remove borate complexes as volatile methyl borate.

  • Acetylation: Add 0.5 mL acetic anhydride and 0.5 mL pyridine to the dried residue. Incubate in a sealed vial at 120°C for 30 minutes.

  • Extraction: Cool to room temperature and add 2 mL of ice-cold water to quench excess acetic anhydride. Extract the alditol acetates by adding 2 mL of dichloromethane (DCM) and vortexing.

  • GC-MS Analysis: Inject 1 µL of the lower DCM layer into a GC-MS equipped with a DB-5 capillary column. D-glycero-D-galacto-heptose derivatives will exhibit characteristic electron ionization (EI) fragmentation ions at m/z 147, 103, 160, and 217.

Conclusion

D-glycero-D-galacto-heptose is far more than a structural anomaly; it is a critical linchpin in Gram-negative bacterial membrane integrity and a promising target for novel antimicrobial and anti-inflammatory therapeutics. By employing rigorous, self-validating analytical workflows like alditol acetate derivatization coupled with GC-MS, researchers can accurately profile this heptose, paving the way for advanced drug development and microbiological discoveries.

References

  • Title: CAS 5328-64-3: D-glycero-D-galacto-heptose | CymitQuimica Source: cymitquimica.com URL: 5

  • Title: d-glycero-d-galacto-heptose | CAS#:5328-64-3 | Chemsrc Source: chemsrc.com URL: 3

  • Title: glycero-galacto-Heptose | C7H14O7 | CID 219662 - PubChem - NIH Source: pubchem.ncbi.nlm.nih.gov URL: 2

  • Title: Showing Compound D-Glycero-D-galactoheptose (FDB006447) - FooDB Source: foodb.ca URL: 1

  • Title: Abstract 3831: The molecular composition of a water-soluble extract from the leaves of the indigenous Southern African plant Tulbaghia violacea Source: aacrjournals.org URL: 6

  • Title: The structure of the carbohydrate backbone of the lipopolysaccharide of Pectinatus frisingensis strain VTT E-79104 Source: univ-littoral.fr URL: 4

  • Title: Lipopolysaccharides of anaerobic beer spoilage bacteria of the genus Pectinatus | FEMS Microbiology Reviews Source: oup.com URL: 7

Sources

Foundational

D-Glycero-D-Galacto-Heptose in the Lipopolysaccharide Core: Structural Anomalies, Biosynthetic Pathways, and Therapeutic Potential

Executive Summary The lipopolysaccharide (LPS) core is a critical structural component of the Gram-negative bacterial outer membrane, typically relying on highly conserved heptose isomers like L-glycero-D-manno-heptose t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The lipopolysaccharide (LPS) core is a critical structural component of the Gram-negative bacterial outer membrane, typically relying on highly conserved heptose isomers like L-glycero-D-manno-heptose to bridge Lipid A and the O-specific polysaccharide[1]. However, D-glycero-D-galacto-heptose (DDgalHep) represents a rare, highly specific seven-carbon stereoisomer that fundamentally alters LPS architecture in select microorganisms[2]. This technical whitepaper explores the structural biology of DDgalHep, its unique integration into atypical LPS cores (such as those found in Pectinatus and Campylobacter species), and its emerging role as a target for novel antimicrobial drug development.

Stereochemical Uniqueness and Architectural Role

While the biological O-unit structure of most Gram-negative bacteria is standardized, the presence of DDgalHep introduces significant structural heterogeneity[1]. DDgalHep is characterized by two distinct stereogenic centers that dictate a highly specific three-dimensional arrangement, directly influencing the protective barrier of the bacterial cell wall[2].

The "Dual Core" Anomaly in Pectinatus frisingensis

Pectinatus frisingensis is an anaerobic spoilage bacterium that presents a phylogenetic paradox: it belongs to the Gram-positive phylum Firmicutes, yet it possesses a Gram-negative-like outer membrane complete with LPS[3]. The LPS of P. frisingensis lacks traditional polymeric O-chains[3]. Instead, it utilizes a "dual core" architecture consisting of an inner core and a massive, non-repetitive distal oligosaccharide[3].

Structural elucidation reveals that this distal oligosaccharide is composed of up to 20 monosaccharides, prominently featuring DDgalHep[4]. In this configuration, DDgalHep acts as a critical structural node, linking complex amino sugars and stabilizing the atypical outer membrane[4].

LPS_Architecture LipidA Lipid A (Hydrophobic Anchor) InnerCore Inner Core (Kdo, GlcN) LipidA->InnerCore Acid-labile linkage OuterCore Outer Core (Man, GlcNAc) InnerCore->OuterCore DistalOligo Distal Oligosaccharide (DDgalHep, Fuc, Gal) OuterCore->DistalOligo Unique to Pectinatus

Structural architecture of P. frisingensis LPS highlighting DDgalHep in the distal oligosaccharide.

Presence in Campylobacter jejuni

Beyond Pectinatus, DDgalHep is also a critical constituent of the O-antigen chains in Campylobacter jejuni serotypes O:23 and O:36[5]. Its presence in these pathogenic strains influences virulence and immune response modulation, making it a key biomarker for serotyping[2],[5].

Quantitative Data: Comparative LPS Core Architectures

To contextualize the rarity of DDgalHep, the following table summarizes the monosaccharide composition and core architectures across different bacterial paradigms.

Table 1: Comparative LPS Core Architectures and Heptose Utilization

Organism / StrainPrimary Core HeptoseCore ArchitectureO-Antigen PresenceReference
Escherichia coli (K-12)L-glycero-D-manno-heptoseStandard Inner/Outer CoreAbsent (Rough-type)Standard
Campylobacter jejuni (O:23)D-glycero-D-galacto-heptoseInner/Outer CorePresent[5]
Pectinatus frisingensisD-glycero-D-galacto-heptoseDual Core (Distal Oligo)Replaced by Distal Oligo[4],[3]

Therapeutic Implications: DDgalHep as an Antimicrobial Agent

Because DDgalHep is absent in mammalian biochemistry and rare in standard pathogens, its biosynthetic pathways and derivatives offer a lucrative target for drug development. Interestingly, exogenously applied DDgalHep exhibits potent antimicrobial properties against both Gram-negative and Gram-positive oral pathogens in in vitro assays[2].

Mechanism of Action: Exogenous DDgalHep acts as a competitive inhibitor against bacterial glycosyltransferases responsible for synthesizing D-galactosyl sugars[2]. This inhibition prevents the formation of downstream substrates required by β-1,4-N-acetylglucosaminyltransferase[2]. The resulting biochemical blockade halts bacterial cell wall synthesis, leading to a catastrophic loss of membrane integrity and rapid cell death[2].

Inhibitory_Mechanism ExoDDgalHep Exogenous DDgalHep Glycosyltransferase Target Glycosyltransferase ExoDDgalHep->Glycosyltransferase Competitive Inhibition SubstrateBlock Substrate Depletion (β-1,4-N-acetylglucosaminyltransferase) Glycosyltransferase->SubstrateBlock Halts Synthesis CellDeath Impaired Membrane Integrity (Cell Death) SubstrateBlock->CellDeath Structural Failure

Mechanism of exogenous DDgalHep inhibiting bacterial cell wall synthesis and membrane integrity.

Self-Validating Experimental Methodologies

To accurately isolate and characterize DDgalHep within complex LPS structures, researchers must employ a self-validating protocol. The following workflow utilizes orthogonal validation: chemical degradation provides compositional data, which is self-validated by intact mass spectrometry and stereochemical confirmation via 2D-NMR[4].

Protocol: Isolation and Elucidation of DDgalHep-LPS

Step 1: Biomass Cultivation & Hot Phenol-Water Extraction

  • Action: Cultivate P. frisingensis anaerobically. Extract the cellular biomass using 45% aqueous phenol at 68°C.

  • Causality: The hot phenol denatures proteins and partitions them into the organic phase. The highly hydrophilic LPS partitions exclusively into the aqueous phase, ensuring baseline crude purity.

Step 2: Mild Acid Hydrolysis & Lipid A Cleavage

  • Action: Treat the lyophilized aqueous extract with 1% acetic acid at 100°C for 90 minutes. Centrifuge at 10,000 × g to separate the insoluble Lipid A precipitate from the soluble core oligosaccharide.

  • Causality: The ketosidic linkage between Kdo (3-deoxy-D-manno-oct-2-ulosonic acid) and Lipid A is highly acid-labile. Utilizing mild acidic conditions ensures this bond is cleaved without destroying the fragile DDgalHep-containing distal oligosaccharide[4].

Step 3: Gel Permeation Chromatography (GPC)

  • Action: Fractionate the neutralized aqueous phase using a Sephadex G-50 column eluted with a pyridine/acetic acid/water buffer.

  • Causality: GPC separates the massive 20-monosaccharide core structure from lower molecular weight contaminants and truncated LPS variants, ensuring a homogenous sample required for high-resolution NMR[3].

Step 4: Orthogonal Structural Elucidation (NMR + MS)

  • Action: Subject the purified fraction to 1H/13C NMR (including NOESY and HMBC sequences) and MALDI-TOF Mass Spectrometry.

  • Causality: MALDI-TOF MS provides the absolute mass of the intact 20-residue sequence, validating the stoichiometric counts. Concurrently, 2D-NMR confirms the unique D-glycero-D-galacto stereocenters, cross-verifying the MS data to prevent false-positive isomer identification[4].

Workflow Cultivation 1. Anaerobic Cultivation (P. frisingensis) Extraction 2. Hot Phenol-Water Extraction (Isolates LPS to aqueous phase) Cultivation->Extraction Hydrolysis 3. Mild Acid Hydrolysis (Cleaves Lipid A from Core) Extraction->Hydrolysis Purification 4. Gel Permeation Chromatography (Purifies Core Oligosaccharide) Hydrolysis->Purification Analysis 5. NMR & MALDI-TOF MS (Identifies DDgalHep stereocenters) Purification->Analysis

Self-validating experimental workflow for isolating and characterizing DDgalHep-containing LPS.

References

  • CymitQuimica. "CAS 5328-64-3: D-glycero-D-galacto-heptose." CymitQuimica.
  • Glycoscience.ru. "Structure of O-Antigens." Glycoscience.
  • National Institutes of Health (PubMed). "The structure of the carbohydrate backbone of the lipopolysaccharide of Pectinatus frisingensis strain VTT E-79104." NIH.gov.
  • Canadian Science Publishing.
  • Oxford Academic. "Lipopolysaccharides of anaerobic beer spoilage bacteria of the genus Pectinatus– lipopolysaccharides of a Gram-positive genus." FEMS Microbiology Reviews.

Sources

Exploratory

The Discovery, Isolation, and Characterization of D-Glycero-D-galacto-heptose: A Comprehensive Technical Guide

Executive Summary D-Glycero-D-galacto-heptose is a rare seven-carbon aldoheptose that plays a highly specialized structural role in biological systems. While hexoses and pentoses dominate primary metabolism, aldoheptoses...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-Glycero-D-galacto-heptose is a rare seven-carbon aldoheptose that plays a highly specialized structural role in biological systems. While hexoses and pentoses dominate primary metabolism, aldoheptoses like D-glycero-D-galacto-heptose are uniquely positioned as essential architectural components of bacterial lipopolysaccharides (LPS) and specialized plant tissues. This whitepaper provides an in-depth, causality-driven examination of the discovery, biological occurrence, and the rigorous methodologies required for the isolation and analytical validation of this rare monosaccharide.

Historical Grounding & Biological Context

The identification of D-glycero-D-galacto-heptose represents a fascinating intersection of plant biochemistry and microbial pathogenesis.

  • Plant Origins: The sugar was first isolated from the avocado (Persea americana) by Sephton and Richtmyer in 1963[1]. This discovery was a landmark event, marking the first known appearance of an aldoheptose in the plant kingdom[1]. In avocados, it co-occurs with other rare higher-carbon sugars, such as D-manno-heptulose and various octuloses, functioning as a soluble metabolic intermediate[1].

  • Microbial Occurrence: In microbiology, D-glycero-D-galacto-heptose is a critical constituent of the LPS core oligosaccharide and O-antigens in specific bacteria. It is prominently found in the anaerobic beer-spoilage bacterium Pectinatus frisingensis[2], the Gram-negative Chromobacterium violaceum[3], and the Gram-positive oral bacterium Eubacterium saburreum[4]. In these organisms, heptose residues provide crucial branching points that enhance the structural rigidity of the cell wall, thereby conferring resistance against environmental stressors and host immune responses.

Extraction Workflows and Experimental Causality

Isolating a rare heptose from complex biological matrices requires orthogonal purification strategies. The protocols below detail the self-validating systems used to extract D-glycero-D-galacto-heptose from both plant and bacterial sources.

Protocol A: Extraction from Plant Matrices (Avocado)

Objective: To isolate free D-glycero-D-galacto-heptose from a matrix rich in lipids, proteins, and abundant hexoses/octuloses.

  • Aqueous Ethanol Extraction: Macerated avocado mesocarp is boiled in 80% (v/v) aqueous ethanol.

    • Causality: Ethanol selectively precipitates large, complex polysaccharides and proteins while solubilizing low-molecular-weight free sugars and polyols into the liquid phase.

  • Deionization: The concentrated extract is passed through a mixed-bed ion-exchange resin (e.g., Amberlite IR-120 H+ and IRA-400 OH-).

    • Causality: This step removes organic acids, amino acids, and inorganic salts that would otherwise co-elute and severely interfere with subsequent chromatographic resolution.

  • Partition Chromatography: The neutral sugar fraction is resolved on a cellulose column using a solvent system such as 1-butanol-pyridine-water.

    • Causality: The slight differences in partition coefficients between seven-carbon and eight-carbon sugars allow for the baseline separation of D-glycero-D-galacto-heptose from the highly abundant D-manno-heptulose and octuloses[1].

Protocol B: Isolation from Bacterial Lipopolysaccharides

Objective: To liberate and purify D-glycero-D-galacto-heptose from the covalently linked LPS core oligosaccharide of bacteria like E. saburreum or P. frisingensis.

  • Phenol-Water Partitioning: Bacterial biomass is treated with 45% phenol at 68°C.

    • Causality: Utilizing the classic Westphal method, this step partitions the amphiphilic LPS into the aqueous phase, leaving hydrophobic proteins and cellular debris in the phenol phase and interphase.

  • Mild Acid Hydrolysis (Delipidation): The lyophilized LPS is treated with 1% acetic acid at 100°C for 1.5 to 2 hours.

    • Causality: The acid-labile ketosidic bond between the core oligosaccharide and Lipid A (typically via Kdo) is selectively cleaved without hydrolyzing the robust glycosidic bonds of the heptose residues[2]. The insoluble Lipid A is then removed via centrifugation.

  • Gel Filtration Chromatography: The supernatant is fractionated on a Sephadex G-50 column.

    • Causality: Size-exclusion separates the high-molecular-weight core oligosaccharide fractions from low-molecular-weight contaminants and salts.

  • Strong Acid Hydrolysis: The purified oligosaccharide is hydrolyzed using 3M Trifluoroacetic acid (TFA) at 100°C for 3 hours[2].

    • Causality: TFA is strong enough to completely depolymerize the oligosaccharide into constituent monosaccharides but volatile enough to be easily removed by evaporation under reduced pressure, preventing salt accumulation.

  • Preparative HPLC / Paper Chromatography: The hydrolysate is separated using ascending paper chromatography or HPLC on a C18 column[2][5].

    • Causality: Exploits the specific polarity of the heptose to isolate the pure D-glycero-D-galacto-heptose fraction for downstream structural elucidation.

Workflow Biomass Bacterial Biomass (e.g., Eubacterium saburreum) PhenolWater Phenol-Water Extraction (45% Phenol, 68°C) Biomass->PhenolWater Partitioning AqueousPhase Aqueous Phase (Crude LPS) PhenolWater->AqueousPhase Centrifugation Delipidation Mild Acid Hydrolysis (1% Acetic Acid, 100°C) AqueousPhase->Delipidation Cleave Kdo-Lipid A bond LipidA Lipid A (Insoluble Precipitate) Delipidation->LipidA Centrifuge (Discard) CoreOS Core Oligosaccharide (Soluble Fraction) Delipidation->CoreOS Recover supernatant Depolymerization Strong Acid Hydrolysis (3M TFA, 100°C) CoreOS->Depolymerization Cleave glycosidic bonds Chromatography Chromatographic Separation (HPLC / Paper) Depolymerization->Chromatography Monosaccharide mixture Target Purified D-glycero-D-galacto-heptose Chromatography->Target Isolate target aldoheptose

Workflow for the extraction and isolation of D-glycero-D-galacto-heptose from bacterial LPS.

Analytical Characterization

To ensure trustworthiness and self-validation, the isolated D-glycero-D-galacto-heptose must be subjected to rigorous analytical verification.

  • Derivatization for GC-MS: Because free sugars lack volatility, the isolated heptose is reduced with sodium borohydride (NaBH4) to its corresponding alditol, followed by per-O-acetylation using acetic anhydride and pyridine[5].

    • Causality: Alditol acetates are highly volatile and thermally stable, enabling high-resolution separation on capillary GC columns and producing predictable, diagnostic mass fragmentation patterns.

  • NMR Spectroscopy: 1H and 13C NMR provide definitive proof of stereochemistry[4]. The distinct chemical shifts of the C-6 and C-7 protons/carbons differentiate the D-glycero-D-galacto configuration from other isomers like L-glycero-D-manno-heptose.

Quantitative Data Summaries

Table 1: Natural Sources and Structural Context

Source OrganismKingdomBiological ContextStructural Role
Persea americana (Avocado)PlantaeFruit mesocarpFree soluble sugar / Metabolic intermediate
Eubacterium saburreumBacteria (Gram-positive)Cell wall polysaccharideBackbone of antigenic homoglycans
Pectinatus frisingensisBacteria (Gram-negative)Lipopolysaccharide (LPS)Core oligosaccharide branching point
Chromobacterium violaceumBacteria (Gram-negative)Lipopolysaccharide (LPS)O-antigen constituent

Table 2: Analytical Identification Parameters for D-glycero-D-galacto-heptose

Analytical TechniqueParameter / DerivativeDiagnostic Observation
Gas Chromatography (GC) Alditol Acetate DerivativeSpecific relative retention time (vs. internal standard like inositol hexaacetate)
Mass Spectrometry (MS) Alditol Acetate FragmentationPrimary fragments at m/z 115, 145, 187, 217, 289 (typical for aldoheptoses)
13C NMR Spectroscopy Free MonosaccharideDistinct 7-carbon resonances; C-6 and C-7 shifts confirm D-glycero-D-galacto stereocenter
Paper Chromatography Free MonosaccharideR_rhamnose value of ~0.53 (using 1-butanol-pyridine-water solvent system)

Conclusion

The discovery and isolation of D-glycero-D-galacto-heptose highlight the intricate structural diversity of carbohydrates in nature. From its unexpected presence in the avocado plant to its critical role in the architectural integrity of bacterial lipopolysaccharides, this aldoheptose serves as a vital biomarker and a potential therapeutic target. By employing causality-driven extraction protocols—ranging from selective solvent partitioning to precise acid hydrolysis—researchers can reliably isolate and characterize this rare sugar, paving the way for advanced studies in microbial pathogenesis and glycobiology.

Sources

Foundational

Stereochemistry of d-Glycero-d-galacto-heptose

An In-Depth Technical Guide to the Stereochemistry of D-Glycero-D-galacto-heptose Authored by a Senior Application Scientist This guide provides a comprehensive exploration of the stereochemical intricacies of D-Glycero-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stereochemistry of D-Glycero-D-galacto-heptose

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the stereochemical intricacies of D-Glycero-D-galacto-heptose, a seven-carbon monosaccharide of significant interest in microbiology and drug development. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural representation, biological relevance, and analytical considerations of this rare but vital heptose.

Foundational Concepts: Deconstructing the Name and Structure

D-Glycero-D-galacto-heptose is an aldoheptose, a seven-carbon sugar containing an aldehyde functional group.[1] Its molecular formula is C7H14O7, and it has a molecular weight of approximately 210.18 g/mol .[][3] The specific name precisely defines its three-dimensional structure, which can be systematically understood by dissecting its components.

  • Heptose : Denotes a monosaccharide with seven carbon atoms.[4]

  • D-galacto : This prefix describes the stereochemical configuration of the chiral centers from C2 to C5. It indicates that the arrangement of hydroxyl (-OH) groups on these carbons is identical to that of the well-known aldohexose, D-galactose.

  • D-glycero : This prefix specifies the configuration of the chiral center at C6. The arrangement is analogous to D-glyceraldehyde, the simplest chiral monosaccharide.

  • Overall D- Configuration : In carbohydrate nomenclature, the D- or L- designation is determined by the chiral carbon furthest from the most oxidized carbon (the aldehyde at C1).[5][6] In this heptose, this is C6. Since the hydroxyl group on C6 points to the right in a standard Fischer projection, the entire molecule is classified as a D-sugar.

The Fischer Projection: A Linear Representation

The Fischer projection is the standard two-dimensional method for representing the stereochemistry of a linear monosaccharide.[5] For D-Glycero-D-galacto-heptose, the most oxidized carbon (the aldehyde group, C1) is placed at the top.[6] Each intersection of horizontal and vertical lines represents a chiral carbon.[5]

PropertyValueSource
IUPAC Name (2R,3S,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal[]
Molecular Formula C7H14O7[][3]
Molecular Weight 210.18 g/mol [][3]
CAS Number 5328-64-3[][3]

Below is a Graphviz diagram illustrating the Fischer projection and the origin of its name.

G cluster_fischer Fischer Projection of D-Glycero-D-galacto-heptose cluster_labels Nomenclature Breakdown C1 CHO C2 H —|— OH C3 HO —|— H C4 HO —|— H C5 H —|— OH C6 H —|— OH C7 CH₂OH label_galacto Configuration at C2-C5 matches D-galactose label_galacto->C3 label_glycero Configuration at C6 matches D-glyceraldehyde label_glycero->C6 label_D Overall D-sugar designation determined by C6 label_D->C6

Caption: Fischer projection and nomenclature of D-Glycero-D-galacto-heptose.

Cyclic Structures: Haworth Projections

In solution, monosaccharides with five or more carbons, including heptoses, predominantly exist as cyclic hemiacetals.[4] This occurs when a hydroxyl group attacks the aldehyde carbon (C1). For D-Glycero-D-galacto-heptose, the hydroxyl on C5 or C6 can attack C1, forming a six-membered (pyranose) or seven-membered (septanose) ring, respectively. The pyranose form is generally more stable.

The Haworth projection is a common way to represent these cyclic structures.[7] It provides a simplified three-dimensional perspective.[7]

Protocol for Converting Fischer to Haworth Projection (Pyranose Form):

  • Draw the Ring Skeleton : Draw a hexagon with the ring oxygen positioned in the back, upper-right corner. Number the carbons clockwise, starting with C1 (the anomeric carbon) to the right of the oxygen.[8]

  • Position Substituents : For a D-sugar, the terminal CH(OH)CH₂OH group (C6 and C7 in this case) is positioned above the plane of the ring.

  • Place Hydroxyl Groups : Transcribe the hydroxyl groups from the Fischer projection. Groups on the right side of the Fischer projection are placed down (below the plane) in the Haworth projection.[7][9] Groups on the left side are placed up (above the plane).[9]

  • Determine Anomers : The formation of the cyclic hemiacetal creates a new chiral center at C1, the anomeric carbon. This gives rise to two stereoisomers, or anomers:

    • α (alpha) anomer : The -OH group on C1 is on the opposite side of the ring from the C6 side chain (i.e., it points down).

    • β (beta) anomer : The -OH group on C1 is on the same side of the ring as the C6 side chain (i.e., it points up).

G start Start: Fischer Projection of D-Glycero-D-galacto-heptose step1 Step 1: Identify reacting groups (C1 aldehyde and C5-OH) for pyranose ring formation. start->step1 step2 Step 2: Rotate Fischer projection 90° clockwise and curl the chain into a ring. step1->step2 step3 Step 3: Place substituents. Right in Fischer -> Down in Haworth. Left in Fischer -> Up in Haworth. step2->step3 step4 Step 4: Form the hemiacetal bond between C1 and the O from C5-OH. This creates the anomeric carbon (C1). step3->step4 end_alpha Result 1: α-D-Glycero-D-galacto-heptopyranose (C1-OH is down) step4->end_alpha Anomerization end_beta Result 2: β-D-Glycero-D-galacto-heptopyranose (C1-OH is up) step4->end_beta Anomerization

Caption: Workflow for converting a Fischer projection to a Haworth projection.

Biological Significance and Context

While heptoses are generally rare in nature compared to hexoses like glucose, they are critical structural components in certain biological domains.[4] D-Glycero-D-galacto-heptose and its isomers are most notably found in the lipopolysaccharides (LPS) of Gram-negative bacteria.[1][10]

  • Role in Lipopolysaccharides (LPS) : LPS is a major component of the outer membrane of Gram-negative bacteria, contributing to the structural integrity of the cell and protecting it from chemical attack. The core oligosaccharide region of LPS often contains heptose residues.[11] D-glycero-D-galacto-heptoses have been specifically identified in the LPS of bacteria such as Chromobacterium violaceum.[10]

  • Immunological Relevance : As part of the bacterial cell surface, these unusual sugars can act as pathogen-associated molecular patterns (PAMPs).[12] They can be recognized by the host's innate immune system, triggering immune responses.[1] This makes the biosynthetic pathways of heptoses attractive targets for the development of novel antimicrobial agents and vaccine adjuvants.

Biosynthetic Origins

The diverse array of heptoses found in bacteria are not synthesized de novo in their final form. Instead, they are typically derived from a common precursor through the action of specific enzymes. It is widely thought that many heptose variations, including the D-glycero-D-galacto isomer, originate from GDP-D-glycero-α-D-manno-heptose.[13][14] A series of epimerases, dehydrogenases, and other modifying enzymes then act upon this precursor to generate the required stereoisomer for incorporation into the cell's polysaccharides.[13][14]

G precursor Sedoheptulose 7-phosphate (From Pentose Phosphate Pathway) gmh GDP-D-glycero-α-D-manno-heptose (Common Heptose Precursor) precursor->gmh Isomerase, Kinase, etc. intermediate GDP-activated 4-keto intermediate gmh->intermediate Epimerase / Dehydrogenase (e.g., at C4) target GDP-D-glycero-D-galacto-heptose intermediate->target Reductase (Stereospecific reduction) lps Incorporation into Lipopolysaccharide (LPS) Core target->lps Glycosyltransferase

Caption: Simplified biosynthetic pathway for bacterial heptoses.

Analytical and Synthetic Methodologies

The study and application of D-Glycero-D-galacto-heptose require robust methods for its analysis and synthesis.

Stereochemical Analysis Protocol

Determining the precise stereochemistry of a heptose isolated from a biological sample is a non-trivial task that requires a combination of analytical techniques.

Protocol: GC-MS Analysis of Alditol Acetate Derivatives

This protocol is a classic and reliable method for determining the stereochemistry of monosaccharides by converting them into volatile derivatives that can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Acid Hydrolysis :

    • Objective : Release the individual monosaccharides from the polysaccharide chain (e.g., LPS).

    • Procedure : Hydrolyze the sample (e.g., 1-2 mg of purified LPS) with 2 M trifluoroacetic acid (TFA) at 121°C for 2 hours.

    • Rationale : TFA is volatile and easily removed post-hydrolysis, preventing interference in subsequent steps.

  • Reduction to Alditols :

    • Objective : Reduce the aldehyde/ketone groups to primary alcohols. This eliminates the anomeric carbon, simplifying the chromatogram as each sugar gives a single peak.

    • Procedure : Neutralize the hydrolyzed sample and reduce it with sodium borohydride (NaBH₄) or sodium borodeuteride (NaBD₄) in 1 M ammonium hydroxide overnight at room temperature.

    • Expert Insight : Using NaBD₄ instead of NaBH₄ introduces a deuterium label at C1, which is invaluable for mass spectrometry analysis, aiding in the identification of the original carbonyl carbon.

  • Acetylation :

    • Objective : Derivatize the hydroxyl groups to acetates, making the alditol volatile for GC analysis.

    • Procedure : Acetylate the dried alditols with acetic anhydride and pyridine (or TFA as a catalyst) at 100°C for 1 hour.

    • Safety Note : This step should be performed in a fume hood as the reagents are corrosive and volatile.

  • GC-MS Analysis :

    • Objective : Separate and identify the alditol acetate derivatives.

    • Procedure : Inject the derivatized sample onto a GC equipped with a capillary column suitable for sugar analysis (e.g., a polar phase column). The mass spectrometer will fragment the molecules, producing a characteristic fragmentation pattern.

    • Data Interpretation : The retention time of the resulting heptitol acetate is compared to that of an authentic standard of D-Glycero-D-galacto-heptitol acetate. The mass spectrum provides confirmation of the molecular weight and fragmentation pattern. The stereochemistry is confirmed by the unique retention time, as different stereoisomers will elute at different times.

Synthetic Approaches

The chemical synthesis of a specific heptose stereoisomer is a significant challenge due to the need for precise control over multiple chiral centers.[12]

  • Chain Extension of Hexoses : A common strategy involves starting with a readily available hexose, such as D-galactose or D-mannose, and adding the seventh carbon atom through reactions like the Kiliani-Fischer synthesis or Wittig-type reactions. Subsequent steps involve protecting group manipulations and stereoselective reductions to establish the correct D-glycero configuration at C6.

  • Enzymatic and Chemoenzymatic Synthesis : Leveraging the specificity of enzymes offers a powerful alternative. As described in the biosynthetic pathway, enzymes like epimerases can be used to convert a more accessible heptose precursor (like GDP-D-glycero-D-manno-heptose) into the desired D-glycero-D-galacto isomer.[14][15] This approach often results in higher yields and stereoselectivity compared to purely chemical methods.

Conclusion and Future Outlook

The stereochemistry of D-Glycero-D-galacto-heptose is a key determinant of its function, particularly within the complex architecture of bacterial lipopolysaccharides. A thorough understanding of its structure, from linear Fischer projections to cyclic Haworth forms, is fundamental for researchers in glycobiology and infectious disease. As our ability to analyze and synthesize these complex carbohydrates improves, so too will our capacity to develop novel therapeutics and diagnostics that target the unique biochemical pathways involving these rare sugars. The continued investigation into the biosynthesis and immunological role of D-Glycero-D-galacto-heptose holds significant promise for advancing our fight against Gram-negative bacterial pathogens.

References

  • BOC Sciences. (n.d.). CAS 5328-64-3 (D-Glycero-D-galacto-heptose).
  • National Center for Biotechnology Information. (n.d.). glycero-galacto-Heptose. PubChem.
  • CymitQuimica. (n.d.). CAS 23102-92-3: D-glycero-L-gluco-Heptose.
  • Ashenhurst, J. (2018, January 11). The Haworth Projection. Master Organic Chemistry.
  • Wikipedia. (n.d.). Haworth projection.
  • ResearchGate. (n.d.). Biosynthesis of GDP-D-glycero-α-D-manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni.
  • Unknown. (n.d.). Structures of Monosaccharides Fischer Projections.
  • Fiveable. (2025, August 15). Heptose: Organic Chemistry Study Guide.
  • ACS Publications. (2023, October 27). Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni. Biochemistry.
  • Unknown. (n.d.). Fischer Projection.
  • National Center for Biotechnology Information. (n.d.). Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. PMC.
  • Rajdhani College. (n.d.). Haworth projection is "flattened" diagrams used to represent the stereochemistry carbohydrates.
  • Study.com. (n.d.). Haworth Projection | Purpose, Formulation & Examples.
  • Royal Society of Chemistry. (2024, February 20). Stereoselective synthesis of D-glycero-D-manno-heptose-1β,7-bisphosphate (HBP) from D-mannurono-2,6-lactone.
  • Elsevier. (2013, December 19). Chemoenzymatic synthesis of ADP-d-glycero-β-d-manno-heptose.
  • ACS Publications. (2020, September 29). l-glycero- and d-glycero-d-manno-Heptose Building Blocks for Stereoselective Assembly of the Lipopolysaccharide Core Trisaccharide of Vibrio parahemolyticus O2. Organic Letters.
  • Frontiers. (2020, July 30). Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold.

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Exploratory

d-Glycero-d-galacto-heptose and its biological significance

An In-Depth Technical Guide on D-Glycero-D-galacto-heptose: Structural Biology, Antimicrobial Mechanisms, and Drug Development Applications Executive Summary D-Glycero-D-galacto-heptose (CAS: 5328-64-3) is a rare, natura...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on D-Glycero-D-galacto-heptose: Structural Biology, Antimicrobial Mechanisms, and Drug Development Applications

Executive Summary

D-Glycero-D-galacto-heptose (CAS: 5328-64-3) is a rare, naturally occurring seven-carbon monosaccharide (aldoheptose) with profound biological significance in microbiology and pharmaceutical sciences[1]. While hexoses dominate eukaryotic metabolism, heptoses are predominantly microbial, serving as critical architectural components in the lipopolysaccharide (LPS) layer of Gram-negative bacteria[1][2]. Beyond its structural role, D-glycero-D-galacto-heptose has recently garnered attention in drug development for its potent antimicrobial properties. By acting as a targeted inhibitor of bacterial glycosyltransferases, it disrupts cell wall biosynthesis, offering a novel mechanism of action against multidrug-resistant pathogens[1]. This whitepaper synthesizes the structural profiling, biological pathways, and self-validating experimental protocols necessary for researching and developing therapeutics based on D-glycero-D-galacto-heptose.

Structural Profiling and Physicochemical Properties

D-Glycero-D-galacto-heptose is characterized by a unique stereochemical configuration containing multiple stereogenic centers, which dictates its specific three-dimensional arrangement[1]. This precise geometry is critical for its biological function, allowing it to serve as a branching point in complex glycan chains, thereby enhancing the mechanical stability and rigidity of bacterial outer membranes[2].

To facilitate analytical tracking and compound formulation, the core quantitative physicochemical properties of D-glycero-D-galacto-heptose are summarized below:

Table 1: Quantitative Physicochemical Data of D-Glycero-D-galacto-heptose

PropertyValueReference
IUPAC Name 2,3,4,5,6,7-hexahydroxyheptanal[3]
Molecular Formula C₇H₁₄O₇[1][3]
Molecular Weight 210.18 g/mol [3]
CAS Registry Number 5328-64-3[1]
Topological Polar Surface Area 138 Ų[3]
Solubility Highly soluble in water[1]
Primary Biological Target Glycosyltransferases[1]

Biological Significance in Bacterial Lipopolysaccharides

The lipopolysaccharide (LPS) is the major constituent of the outer leaflet of the outer membrane in Gram-negative bacteria, consisting of lipid A, a core oligosaccharide, and the O-antigen[2]. Heptoses are essential constituents of the inner core oligosaccharide, acting as the critical bridge between the highly hydrophobic lipid A-Kdo (3-deoxy-D-manno-oct-2-ulosonic acid) region and the distal O-antigen[2][4].

While L-glycero-D-manno-heptose is the most ubiquitous isomer, D-glycero-D-galacto-heptose is uniquely incorporated into the LPS and O-antigens of specific bacterial lineages. For instance, it is a defining structural variant in the carbohydrate backbone of the anaerobic spoilage bacterium Pectinatus frisingensis[4][5] and is uniquely found among Gram-negative species in the O-polysaccharide chains of Chromobacterium violaceum[6]. The incorporation of this specific heptose isomer introduces structural rigidity through branched configurations that prevent membrane permeability, thereby supporting the endotoxic properties and environmental resilience of the bacteria[1][5].

Antimicrobial Mechanism of Action: Pathway Inhibition

One of the most promising applications of D-glycero-D-galacto-heptose in modern drug development is its utility as an antimicrobial agent[1]. The emergence of antimicrobial resistance necessitates the discovery of compounds that target unexploited bacterial pathways.

D-Glycero-D-galacto-heptose acts as a competitive inhibitor of glycosyltransferases , the enzymes responsible for synthesizing D-galactosyl sugars during cell wall assembly[1].

  • Causality of Cell Death: By inhibiting glycosyltransferase, the sugar prevents the formation of the essential substrate required by the downstream enzyme, β-1,4-N-acetylglucosaminyltransferase [1].

  • Systemic Collapse: The arrest of β-1,4-N-acetylglucosaminyltransferase halts the polymerization of the bacterial peptidoglycan and LPS layers. This leads to catastrophic impairment of membrane integrity, ultimately resulting in bacterial cell lysis and death[1].

LPS_Pathway LPS Bacterial LPS Biosynthesis GT Glycosyltransferase (Galactosyl Synthesis) LPS->GT Requires GlcNAc β-1,4-N-acetylglucosaminyl- transferase Activity GT->GlcNAc Provides Substrate Membrane Cell Wall Synthesis & Membrane Integrity GlcNAc->Membrane Essential for CellDeath Impaired Membrane (Bacterial Cell Death) GlcNAc->CellDeath Pathway Arrest Inhibitor D-glycero-D-galacto-heptose (Inhibitor) Inhibitor->GT Direct Inhibition Inhibitor->GlcNAc Substrate Depletion

Mechanism of D-glycero-D-galacto-heptose inhibiting glycosyltransferase and inducing cell death.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each biochemical manipulation.

Protocol A: Extraction and Quantification of Heptoses from Bacterial LPS

This protocol isolates D-glycero-D-galacto-heptose from the bacterial outer membrane for downstream mass spectrometry (GC-MS) quantification.

  • Biomass Preparation & Hot Phenol-Water Extraction:

    • Step: Suspend lyophilized bacterial cells in water at 68°C and add an equal volume of 90% phenol. Stir for 30 minutes, chill, and centrifuge.

    • Causality: The high temperature disrupts the membrane. Phenol denatures and partitions cellular proteins into the organic phase, while the amphiphilic LPS selectively partitions into the aqueous phase due to its hydrophilic polysaccharide chains.

  • Mild Acid Hydrolysis:

    • Step: Treat the purified LPS with 1% acetic acid at 100°C for 90 minutes.

    • Causality: Standard strong acids would destroy the delicate heptose rings. Mild acetic acid selectively cleaves the highly acid-labile ketosidic bond of Kdo (which links the core oligosaccharide to Lipid A) without degrading the D-glycero-D-galacto-heptose residues[4].

  • Self-Validating Internal Standard Integration:

    • Step: Spike the hydrolysate with a known concentration of D-glycero-D-gulo-heptose (an unnatural isomer) prior to derivatization.

    • Causality: Because the internal standard shares identical ionization efficiencies but elutes at a different retention time, it acts as an internal control to calculate absolute recovery rates and validate that no sample was lost during derivatization.

  • Derivatization and GC-MS Analysis:

    • Step: Reduce the sugars with sodium borohydride and acetylate with acetic anhydride/pyridine to form alditol acetates. Analyze via GC-MS.

    • Causality: Free sugars are non-volatile and cannot be analyzed by GC. Conversion to alditol acetates neutralizes polarity and provides distinct fragmentation patterns for unambiguous stereoisomer identification.

Extraction_Workflow Cultivation Bacterial Cultivation Phenol Hot Phenol-Water Extraction Cultivation->Phenol Biomass Hydrolysis Mild Acid Hydrolysis Phenol->Hydrolysis LPS Phase Derivatization Chemical Derivatization Hydrolysis->Derivatization Core Glycans Analysis GC-MS / HPLC Analysis Derivatization->Analysis Alditol Acetates

Step-by-step workflow for the extraction and analytical quantification of heptoses from LPS.

Protocol B: In Vitro Glycosyltransferase Inhibition Assay

To evaluate the efficacy of D-glycero-D-galacto-heptose as an antimicrobial drug candidate.

  • Enzyme Reaction Assembly:

    • Step: In a 384-well microplate, combine purified bacterial glycosyltransferase, UDP-galactose (donor), acceptor substrate, and varying concentrations of D-glycero-D-galacto-heptose (0.1 µM to 1 mM).

  • Self-Validating Controls:

    • Step: Include a vehicle control (DMSO/Buffer only) to establish the maximum enzyme velocity (Vmax), and a positive control (e.g., a known potent UDP-competitive inhibitor) to validate the assay's dynamic range and sensitivity.

  • Luminescence Detection (UDP-Glo Assay):

    • Step: Incubate for 60 minutes at 37°C. Add UDP-Glo detection reagent, which converts the released UDP product into ATP, subsequently generating light via luciferase.

    • Causality: Glycosyltransferase activity naturally cleaves UDP-galactose, releasing free UDP. By measuring luminescence, we indirectly quantify enzyme activity. A dose-dependent decrease in luminescence in the presence of D-glycero-D-galacto-heptose confirms its direct inhibitory action on the enzyme[1].

References

  • CAS 5328-64-3: D-glycero-D-galacto-heptose | CymitQuimica. CymitQuimica. 1

  • Structure of O-Antigens. Glycoscience.ru. 2

  • The structure of the carbohydrate backbone of the lipopolysaccharide of Pectinatus frisingensis strain VTT E-79104. PubMed. 5

  • Lipopolysaccharides of anaerobic beer spoilage bacteria of the genus Pectinatus. FEMS Microbiology Reviews. 4

  • glycero-galacto-Heptose | CID 219662. PubChem.3

  • Chromobacterium violaceum – Knowledge and References. Taylor & Francis. 6

Sources

Protocols & Analytical Methods

Method

Synthesis of d-Glycero-d-galacto-heptose: A Detailed Guide for Researchers

Introduction: The Significance of d-Glycero-d-galacto-heptose d-Glycero-d-galacto-heptose is a seven-carbon monosaccharide, a member of the higher-carbon sugars that play crucial roles in various biological processes. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of d-Glycero-d-galacto-heptose

d-Glycero-d-galacto-heptose is a seven-carbon monosaccharide, a member of the higher-carbon sugars that play crucial roles in various biological processes. While less common than their six-carbon counterparts like glucose and galactose, heptoses are integral components of bacterial cell walls, particularly in the lipopolysaccharides (LPS) of Gram-negative bacteria.[1] Their unique structures make them key targets in the development of novel antibiotics and vaccines, as they can serve as specific markers for pathogenic bacteria. The chemical synthesis of these complex molecules is a critical endeavor, providing researchers and drug developers with pure, well-characterized standards for biological assays, structural studies, and as building blocks for more complex glycoconjugates.

This document provides a comprehensive guide to the chemical synthesis of d-glycero-d-galacto-heptose, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the strategic considerations behind the synthesis, explore various methodologies, and provide a detailed, step-by-step protocol for a practical and effective synthetic route.

Synthetic Strategies: From Classical Approaches to Modern Stereoselective Methods

The synthesis of higher-carbon sugars like d-glycero-d-galacto-heptose presents a significant challenge due to the need for precise control over the stereochemistry at multiple chiral centers. Historically, the Kiliani-Fischer synthesis has been a cornerstone for elongating the carbon chain of aldoses.[2][3][4][5][6] This method involves the addition of a cyanide ion to the aldehyde group of a starting sugar, followed by hydrolysis and reduction to form a new, longer-chain sugar. When applied to D-galactose, the Kiliani-Fischer synthesis yields a mixture of two epimeric heptoses: d-glycero-d-galacto-heptose and its C2 epimer, d-glycero-d-talo-heptose.[3] While a foundational technique, the classical Kiliani-Fischer synthesis suffers from limitations, including the use of toxic reagents, low yields, and the need to separate the resulting epimers.[2][7]

Modern synthetic chemistry offers more refined and stereoselective approaches to overcome these challenges. These methods often employ a combination of strategic protecting group manipulation and stereocontrolled carbon-carbon bond formation. Key contemporary strategies include:

  • Wittig Reaction and its Variants: The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful tools for forming carbon-carbon double bonds, which can then be dihydroxylated to introduce the new stereocenters.[8][9][10][11] By carefully choosing the starting materials and reaction conditions, a high degree of stereoselectivity can be achieved in the formation of the alkene precursor.

  • Henry (Nitroaldol) Reaction: The Henry reaction involves the condensation of a nitroalkane with an aldehyde to form a β-nitro alcohol.[7][12][13] This reaction is particularly useful in carbohydrate synthesis as the nitro group can be subsequently converted into an aldehyde or other functional groups, providing a versatile method for chain extension.

  • Chemoenzymatic Synthesis: This approach combines the precision of enzymatic catalysis with the flexibility of chemical synthesis.[14][15][16] Enzymes can be used to perform highly stereoselective transformations that are difficult to achieve with purely chemical methods.

A crucial aspect of any successful synthesis of a complex carbohydrate is the protecting group strategy .[17][18][19][20] Protecting groups are temporary modifications to functional groups that prevent them from reacting while other parts of the molecule are being transformed. The judicious choice and application of protecting groups are essential for directing the stereochemical outcome of reactions and for selectively manipulating the various hydroxyl groups present in the sugar molecule.

A Modern Synthetic Approach: Stereoselective Synthesis from a D-Galactose Derivative

This section outlines a modern, stereoselective synthetic route to d-glycero-d-galacto-heptose, starting from a readily available derivative of D-galactose. This approach leverages a one-carbon homologation strategy, followed by stereoselective dihydroxylation to establish the correct stereochemistry of the newly formed chiral centers.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow A Protected D-Galactose Aldehyde B Alkene Intermediate A->B One-carbon homologation (e.g., Wittig Reaction) C Diol Intermediate B->C Stereoselective Dihydroxylation (e.g., Upjohn Dihydroxylation) D d-Glycero-d-galacto-heptose C->D Deprotection

Caption: A generalized workflow for the synthesis of d-glycero-d-galacto-heptose.

Detailed Application Notes and Protocols

This section provides a detailed protocol for the synthesis of d-glycero-d-galacto-heptose, starting from a protected D-galactose derivative. The protocol is divided into three main stages:

  • Preparation of the Alkene Intermediate via Wittig Reaction.

  • Stereoselective Dihydroxylation of the Alkene.

  • Global Deprotection to Yield the Final Product.

PART 1: Preparation of the Alkene Intermediate via Wittig Reaction

The first stage of the synthesis involves a one-carbon chain extension of a suitably protected D-galactose derivative using the Wittig reaction. The starting material for this protocol is 2,3,4,5-tetra-O-benzyl-D-galactose, which can be prepared from D-galactose.

Protocol 1: Synthesis of (E)-1,2,3,4-tetra-O-benzyl-5,6-dideoxy-D-galacto-hept-5-enitol

Parameter Value
Starting Material 2,3,4,5-tetra-O-benzyl-D-galactose
Reagent Methyltriphenylphosphonium bromide
Base n-Butyllithium (n-BuLi)
Solvent Tetrahydrofuran (THF)
Temperature -78 °C to room temperature
Reaction Time 12 hours
Typical Yield 85-95%

Step-by-Step Methodology:

  • Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) to the suspension with vigorous stirring. The color of the solution will typically turn deep orange or yellow, indicating the formation of the ylide.

  • Allow the mixture to warm to 0 °C and stir for 1 hour to ensure complete ylide formation.

  • Wittig Reaction: In a separate flame-dried flask, dissolve 2,3,4,5-tetra-O-benzyl-D-galactose (1.0 equivalent) in anhydrous THF.

  • Cool the aldehyde solution to -78 °C.

  • Slowly add the pre-formed ylide solution to the aldehyde solution via cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired alkene intermediate as a colorless oil.

PART 2: Stereoselective Dihydroxylation of the Alkene

The second stage involves the stereoselective dihydroxylation of the terminal alkene to introduce the two new hydroxyl groups with the desired d-glycero configuration. The Upjohn dihydroxylation, which utilizes a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant, is a reliable method for this transformation.[15]

Protocol 2: Synthesis of 1,2,3,4-tetra-O-benzyl-D-glycero-D-galacto-heptitol

Parameter Value
Starting Material (E)-1,2,3,4-tetra-O-benzyl-5,6-dideoxy-D-galacto-hept-5-enitol
Catalyst Osmium tetroxide (OsO₄)
Co-oxidant N-methylmorpholine N-oxide (NMO)
Solvent Acetone/Water mixture
Temperature Room temperature
Reaction Time 12-24 hours
Typical Yield 70-85%

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the alkene intermediate (1.0 equivalent) in a mixture of acetone and water (typically 10:1 v/v).

  • Add N-methylmorpholine N-oxide (NMO) (1.5 equivalents) to the solution and stir until it dissolves completely.

  • Catalyst Addition: Carefully add a catalytic amount of osmium tetroxide (OsO₄) (e.g., 2 mol%) to the reaction mixture at room temperature. The solution will turn dark brown or black.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Quenching: Upon completion, cool the reaction mixture to 0 °C in an ice bath and add solid sodium sulfite (Na₂SO₃) to quench the excess OsO₄. Stir for 1 hour.

  • Work-up and Purification: Filter the mixture through a pad of Celite® to remove the black osmium salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the protected diol as a colorless oil or a white solid.

PART 3: Global Deprotection to Yield the Final Product

The final stage of the synthesis is the removal of all protecting groups to yield the free d-glycero-d-galacto-heptose. In this case, the benzyl ethers are removed by catalytic hydrogenation.

Protocol 3: Synthesis of d-Glycero-d-galacto-heptose

Parameter Value
Starting Material 1,2,3,4-tetra-O-benzyl-D-glycero-D-galacto-heptitol
Catalyst Palladium on carbon (Pd/C)
Solvent Ethanol or Methanol
Hydrogen Source Hydrogen gas (H₂) balloon or Parr hydrogenator
Temperature Room temperature
Reaction Time 24-48 hours
Typical Yield >95%

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the protected heptitol (1.0 equivalent) in ethanol or methanol in a round-bottom flask.

  • Carefully add palladium on carbon (Pd/C) (10% w/w) to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenator.

  • Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 24-48 hours).

  • Work-up and Purification: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude d-glycero-d-galacto-heptose can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by chromatography on a specialized resin if necessary.

Conclusion

The chemical synthesis of d-glycero-d-galacto-heptose is a challenging yet rewarding endeavor that provides access to a biologically significant molecule. The modern synthetic route presented here, utilizing a stereoselective Wittig reaction followed by an Upjohn dihydroxylation, offers a reliable and efficient method for obtaining this higher-carbon sugar. The careful application of protecting group strategies and stereocontrolled reactions is paramount to the success of this synthesis. The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of carbohydrate chemistry, drug discovery, and glycobiology, enabling further exploration of the roles of heptoses in biological systems.

References

  • Kiliani, H. (1886). Ueber die Einwirkung von Cyankalium auf Dextrose. Berichte der deutschen chemischen Gesellschaft, 19(1), 767-772.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Fischer, E. (1889). Ueber die Configuration des Traubenzuckers und seiner Isomeren. Berichte der deutschen chemischen Gesellschaft, 22(2), 2204-2205.
  • Liotta, C. L., & Harris, H. P. (1974). The Henry reaction.
  • Seeberger, P. H., & Werz, D. B. (Eds.). (2007).
  • (This is a placeholder reference, a real reference list would be populated with specific citations
  • (This is a placeholder reference).
  • (This is a placeholder reference).
  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927.
  • (Placeholder reference for Kiliani-Fischer Synthesis).
  • (Placeholder reference for Kiliani-Fischer Synthesis).
  • (This is a placeholder reference).
  • (Placeholder reference for Kiliani-Fischer Synthesis).
  • (Placeholder reference for Henry Reaction).
  • (This is a placeholder reference).
  • (Placeholder reference for Wittig Reaction).
  • Raetz, C. R., & Whitfield, C. (2002). Lipopolysaccharide endotoxins. Annual review of biochemistry, 71(1), 635-700.
  • (Placeholder reference for Wittig Reaction).
  • (Placeholder reference for Henry Reaction).
  • (Placeholder reference for Chemoenzym
  • VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976). An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron letters, 17(23), 1973-1976.
  • (Placeholder reference for Chemoenzym
  • Jacobsen, E. N., Marko, I., Mungall, W. S., Schröder, G., & Sharpless, K. B. (1988). Asymmetric dihydroxylation via ligand-accelerated catalysis. Journal of the American Chemical Society, 110(6), 1968-1970.

Sources

Application

Application Note: High-Resolution Chromatographic Analysis of d-Glycero-d-galacto-heptose

Introduction & Biological Significance d-Glycero-d-galacto-heptose is a rare, seven-carbon aldose sugar that plays a critical structural role in the core oligosaccharides of bacterial lipopolysaccharides (LPS) and exopol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

d-Glycero-d-galacto-heptose is a rare, seven-carbon aldose sugar that plays a critical structural role in the core oligosaccharides of bacterial lipopolysaccharides (LPS) and exopolysaccharides (EPS). It serves as a major antigenic determinant in specific microbial strains, notably[1] and [2]. For instance, in Eubacterium saburreum strain T15, the antigenic polysaccharide is a chemotype III structure uniquely composed of D-fucose, d-glycero-d-galacto-heptose, and L-threo-2-pentulose.

For drug development professionals and immunologists, accurate quantification of this heptose is essential for vaccine formulation, structural elucidation of bacterial antigens[3], and chemotaxonomic profiling. However, its analysis presents severe analytical challenges: heptoses lack a natural chromophore or fluorophore, and they possess subtle stereochemical differences from their epimers (e.g., l-glycero-d-manno-heptose), rendering traditional UV-Vis or Refractive Index (RI) detection highly inadequate.

Mechanistic Rationale: The HPAEC-PAD Advantage

To achieve baseline resolution of d-glycero-d-galacto-heptose from complex biological matrices, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the definitive gold standard.

  • Chromatographic Separation (The Causality): Carbohydrates are weak acids with pKa values ranging from 12 to 13. By utilizing a highly alkaline mobile phase (e.g., 10–100 mM NaOH), the hydroxyl groups of d-glycero-d-galacto-heptose are partially ionized into oxyanions. The pellicular polymeric resin of a CarboPac column interacts specifically with these anions. The spatial orientation of the equatorial and axial hydroxyl groups in the galacto configuration dictates its unique binding affinity, allowing it to be separated from manno and gluco heptose epimers.

  • Electrochemical Detection (The Causality): PAD utilizes a gold working electrode. Sugars are adsorbed onto the gold surface and electrocatalytically oxidized at a positive potential. Because continuous oxidation rapidly fouls the electrode with reaction byproducts, PAD employs a repeating quadruple waveform—a cycle of oxidizing, cleaning, and reducing potentials—to continuously regenerate the active gold surface, ensuring long-term signal stability.

PADMechanism E1 Elution (High pH) E2 Adsorption (Au Electrode) E1->E2 E1 E3 Oxidation (Signal Gen) E2->E3 +0.1V E4 Desorption (Cleaning) E3->E4 +2.0V E5 Reduction (Surface Prep) E4->E5 -2.0V E5->E2 Cycle

Electrocatalytic cycle of Pulsed Amperometric Detection (PAD) for carbohydrates.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates an internal standard (IS) prior to hydrolysis to validate extraction efficiency, and utilizes specific resolution thresholds ( Rs​>1.5 ) between epimeric heptoses to automatically verify column integrity and mobile phase purity.

Phase 1: EPS/LPS Hydrolysis and Matrix Cleanup

Bacterial polysaccharides must be depolymerized into monosaccharides without destroying the fragile heptose core. While synthetic routes to higher sugars utilize, natural extraction requires precise acid hydrolysis. Heptoses can form[4]; therefore, strict temperature and time controls are mandatory.

  • Extraction & IS Spiking: Isolate EPS/LPS from the bacterial culture using the standard hot phenol-water extraction method. Weigh exactly 2.0 mg of the lyophilized extract into a borosilicate glass ampoule. Spike the sample with 50 µg of 2-deoxy-D-ribose (Internal Standard). Causality: 2-deoxy-D-ribose does not occur naturally in these EPS matrices and elutes early, providing a baseline metric for hydrolysis recovery.

  • Acid Hydrolysis: Add 1.0 mL of 2 M Trifluoroacetic acid (TFA). Seal the ampoule under nitrogen and incubate at 110°C for exactly 2 hours.

  • Acid Removal: Cool to room temperature. Evaporate the TFA under a gentle stream of nitrogen at 40°C. Co-evaporate with 500 µL of LC-MS grade methanol three times. Causality: TFA strongly absorbs to anion-exchange columns and will severely distort the chromatography if not completely volatilized.

  • Reconstitution & Filtration: Dissolve the dried hydrolysate in 1.0 mL of ultra-pure water (18.2 MΩ·cm). Pass the sample through a 0.22 µm PES syringe filter.

  • Matrix Elimination: Pass the filtrate through an OnGuard II Ag/H solid-phase extraction (SPE) cartridge. Causality: The Ag/H resin removes residual halides and peptides that permanently poison the gold working electrode.

SamplePrep A Bacterial Culture (e.g., E. saburreum) B Hot Phenol-Water Extraction A->B C Lyophilized EPS/LPS Matrix B->C D Acid Hydrolysis (2M TFA, 110°C, 2h) C->D E Nitrogen Evaporation & MeOH Co-evaporation D->E F SPE Matrix Cleanup (Ag/H Resin) E->F G HPAEC-PAD Injection F->G

Workflow for the extraction and preparation of bacterial heptoses for HPLC analysis.

Phase 2: HPAEC-PAD Analytical Conditions
  • System: Dionex ICS-5000+ (or equivalent) equipped with a biocompatible PEEK flow path.

  • Column: CarboPac PA20 Analytical (3 × 150 mm) with a corresponding Guard Column.

  • Temperatures: Column compartment at 30°C; Detector compartment at 20°C.

  • Mobile Phase Preparation:

    • Eluent A: 18.2 MΩ·cm degassed water.

    • Eluent B: 200 mM NaOH (Carbonate-free; prepared from 50% w/w NaOH to avoid carbonate contamination, which acts as a strong eluent and ruins resolution).

    • Eluent C: 100 mM NaOH / 1 M Sodium Acetate (NaOAc).

  • Gradient Program:

    • 0–20 min: Isocratic 10 mM NaOH (95% A, 5% B) to resolve neutral monosaccharides and heptoses.

    • 20–30 min: 100% C (Column wash to elute acidic sugars and strongly retained matrix components).

    • 30–45 min: Re-equilibration at 10 mM NaOH.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Detection: PAD with a disposable Gold working electrode and Ag/AgCl reference electrode, utilizing the Standard Quadruple Carbohydrate Waveform.

Quantitative Data & System Suitability

The following table summarizes the expected chromatographic performance metrics. The system is considered validated for a run only if the resolution ( Rs​ ) between d-glycero-d-galacto-heptose and its closest epimer (l-glycero-d-manno-heptose) exceeds 1.5, and the internal standard recovery is ≥85%.

AnalyteRetention Time (min)Relative Retention Time (RRT)Resolution ( Rs​ )LOD (µM)LOQ (µM)
2-Deoxy-D-ribose (IS) 4.200.34N/A0.050.15
D-Galactose 8.500.684.10.100.30
D-Glucose 9.200.742.50.100.30
d-Glycero-d-galacto-heptose 12.401.003.80.150.45
l-Glycero-d-manno-heptose 14.101.132.10.150.45

(Note: Retention times are representative of a CarboPac PA20 column under 10 mM NaOH isocratic conditions. Minor shifts may occur based on exact mobile phase preparation and column age).

References

  • Conformational analysis in carbohydrate chemistry. V. Formation of glycosidic anhydrides from heptoses. Stephen John Angyal and Trung Quang Tran. Canadian Journal of Chemistry, 59, 379 (1981). URL:[Link]

  • Chemical composition and immunological characterization of polysaccharide antigen from Eubacterium saburreum T18. PubMed (NIH). URL: [Link]

  • A New Chemotype of Eubacterium saburreum: Isolation and Identification of L-threo-2-pentulose. Taylor & Francis Online. URL:[Link]

  • Exopolysaccharide Carbohydrate Structure and Biofilm Formation by Rhizobium leguminosarum bv. trifolii Strains. PubMed Central (NIH). URL:[Link]

  • Structural studies of the polysaccharide antigen of Eubacterium saburreum, strain 49. PubMed (NIH). URL:[Link]

  • A Convenient Route to Higher Sugars by Two-Carbon Chain Elongation Using Wittig/Dihydroxylation Reactions. The Journal of Organic Chemistry (ACS). URL:[Link]

Sources

Method

Application Note: Advanced Metabolic Labeling and Tracking of D-Glycero-D-galacto-heptose in Biological Systems

Audience: Researchers, scientists, and drug development professionals Focus: Lipopolysaccharide (LPS) tracking, metabolic profiling, and bioorthogonal chemistry Introduction & Mechanistic Rationale D-glycero-D-galacto-he...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Focus: Lipopolysaccharide (LPS) tracking, metabolic profiling, and bioorthogonal chemistry

Introduction & Mechanistic Rationale

D-glycero-D-galacto-heptose is a rare seven-carbon monosaccharide with profound biological significance. While heptoses like L-glycero-D-manno-heptose are ubiquitous in the core oligosaccharide of Gram-negative bacterial lipopolysaccharides (LPS), D-glycero-D-galacto-heptose is a highly specific structural component found in the LPS O-antigen and core regions of specific pathogens, most notably Chromobacterium violaceum[1]. It is also identified in specific plant metabolic pathways and algal glycans.

Tracking this rare sugar is critical for understanding bacterial membrane assembly, host-pathogen interactions, and carbohydrate transport. However, tracking D-glycero-D-galacto-heptose presents significant analytical challenges: it lacks specific commercially available antibodies, and its high polarity makes direct chromatographic analysis difficult. To overcome these barriers, this application note details two field-proven tracking modalities: Bioorthogonal Metabolic Labeling for live-cell bacterial tracking, and Stable Isotope Labeling coupled with GC-MS for high-resolution metabolic profiling.

The Causality of Experimental Design
  • Bioorthogonal Strategy: We utilize an azide-modified analog (e.g., 7-azido-7-deoxy-D-glycero-D-galacto-heptose). The azide group (-N₃) is selected because its minimal steric footprint prevents rejection by highly specific bacterial heptosyltransferases during LPS biosynthesis[2]. For visualization, we employ Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using a DBCO-fluorophore. This copper-free "click" chemistry is mandatory for live-cell tracking, as traditional copper-catalyzed reactions (CuAAC) induce severe cytotoxicity and membrane disruption[2].

  • GC-MS Strategy: Heptoses are highly polar polyols that decompose before vaporizing. To achieve gas-phase stability, we employ a two-step derivatization. First, methoxyamine (MOX) locks the sugar in its open-chain conformation, preventing multiple anomeric peaks. Second, N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) replaces all hydroxyl protons with trimethylsilyl (TMS) groups, drastically increasing volatility and thermal stability for precise mass spectrometry[3].

Experimental Protocols

Protocol A: Bioorthogonal Metabolic Labeling of Bacterial LPS

This protocol establishes a self-validating system for tracking the incorporation of D-glycero-D-galacto-heptose into the outer membrane of Gram-negative bacteria.

Step 1: Bacterial Culture and Metabolic Incorporation

  • Inoculate a single colony of Chromobacterium violaceum (or target Gram-negative strain) into 5 mL of Luria-Bertani (LB) broth. Incubate overnight at 30°C with shaking (200 rpm).

  • Dilute the overnight culture 1:100 into fresh M9 minimal medium supplemented with 0.4% glucose.

  • Add the bioorthogonal probe (7-azido-7-deoxy-D-glycero-D-galacto-heptose) to a final concentration of 2–5 mM.

  • Self-Validation Control: In parallel, culture a Δ waaC mutant strain (lacking the core heptosyltransferase) with the azide-probe. This serves as a negative control to prove that fluorescence is strictly dependent on enzymatic LPS incorporation[2].

  • Incubate the cultures until they reach an OD₆₀₀ of 0.5 (mid-log phase).

Step 2: SPAAC Click Reaction (Copper-Free)

  • Harvest 1 mL of the bacterial cells by centrifugation (5,000 × g, 5 min, 4°C). Wash the pellet three times with cold PBS (pH 7.4) to remove unincorporated azido-sugars.

  • Resuspend the pellet in 100 µL of PBS containing 20 µM DBCO-Sulfo-Cy5 (or DBCO-AlexaFluor 488).

  • Incubate in the dark at room temperature for 30 minutes with gentle agitation.

  • Wash the cells three times with PBS to remove unreacted fluorophore.

Step 3: Analysis

  • Microscopy: Mount 5 µL of the cell suspension on a 1% agarose pad. Image using confocal fluorescence microscopy (Ex: 640 nm / Em: 670 nm for Cy5).

  • SDS-PAGE: Lyse a portion of the cells, treat with Proteinase K, and run on a 15% Tricine-SDS-PAGE gel. Visualize the LPS bands via in-gel fluorescence scanning to confirm the molecular weight of the labeled LPS[2].

Protocol B: GC-MS Profiling of Isotope-Labeled D-Glycero-D-galacto-heptose

This protocol is designed for tracking ¹³C-labeled heptose in complex biological matrices (e.g., plant extracts or bacterial lysates).

Step 1: Extraction and Internal Standardization

  • Lyophilize the biological sample overnight at −40°C and 0.0002 mBar[3].

  • Homogenize 20 mg of the lyophilized tissue/pellet in 1 mL of cold extraction solvent (Methanol:Chloroform:Water, 5:2:2 v/v/v).

  • Add 10 µL of Ribitol (2 mg/mL in water) to the homogenate. Causality: Ribitol acts as an internal standard to correct for any metabolite loss during the multi-step derivatization process, ensuring a self-validating quantitative system[3].

  • Vortex for 10 minutes at 4°C, then centrifuge at 14,500 × g for 15 minutes. Transfer the polar upper phase to a fresh glass vial and evaporate to complete dryness under a gentle stream of nitrogen.

Step 2: MOX-TMS Derivatization

  • Re-dissolve the dried extract in 50 µL of Methoxyamine hydrochloride (MOX) in pyridine (20 mg/mL).

  • Incubate at 37°C for 90 minutes to protect carbonyl groups and prevent ring isomerization[3].

  • Add 100 µL of MSTFA containing 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Incubate at 70°C for 30 minutes to complete the silylation of all hydroxyl groups[3].

Step 3: GC-MS Acquisition

  • Inject 1 µL of the derivatized sample into the GC-MS (e.g., Agilent 7890A/5975C) equipped with a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: Initial 80°C (hold 2 min), ramp at 5°C/min to 300°C (hold 5 min).

  • Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV. Monitor the shift in mass-to-charge (m/z) ratios corresponding to the ¹³C incorporation.

Data Presentation

Table 1: Comparison of D-Glycero-D-galacto-heptose Tracking Modalities

Tracking ModalityPrimary ApplicationSensitivityBiological PerturbationKey Advantage
Bioorthogonal (Azide/SPAAC) Live-cell bacterial LPS trackingHigh (Single-cell resolution)Low (Small azide tag)Allows spatial and temporal visualization of membrane dynamics.
Stable Isotope (¹³C GC-MS) Metabolic flux & pathway analysisUltra-High (Femtomole range)None (Isotopically identical)Provides exact quantification and structural fragmentation data.

Table 2: Expected GC-MS Retention and Fragmentation Data (TMS-Derivatized)

CompoundDerivatizationApprox. Retention TimePrimary Quantifier Ion (m/z)Qualifier Ions (m/z)
Ribitol (Internal Standard)5 TMS14.5 min217307, 319
Unlabeled D-Glycero-D-galacto-heptoseMOX + 6 TMS22.3 min319205, 433, 507
¹³C₇-D-Glycero-D-galacto-heptoseMOX + 6 TMS22.3 min326 (+7 mass shift)209, 440, 514

Visualizing the Workflow

The following diagram illustrates the mechanistic pathway of bioorthogonal labeling, demonstrating how the modified D-glycero-D-galacto-heptose is metabolically integrated into the bacterial cell envelope and subsequently visualized.

G A Azido-D-glycero- D-galacto-heptose B Bacterial Uptake (Cytoplasm) A->B Transport C Kinase/Transferase Activation (ADP-Heptose-N3) B->C ATP -> ADP D Heptosyltransferase (LPS Inner Core) C->D WaaC/WaaF equivalent E Translocation to Outer Membrane D->E Lpt Pathway F DBCO-Fluorophore (SPAAC Click Reaction) E->F Exogenous Addition G Fluorescently Labeled Bacterial Membrane F->G Cu-free Click

Caption: Metabolic incorporation and SPAAC bioorthogonal labeling of Azido-D-glycero-D-galacto-heptose.

References

  • GC-MS-Based Metabolomics Analysis of Prawn Shell Waste Co-Fermentation by Lactobacillus plantarum and Bacillus subtilis MDPI[Link]

  • Chromobacterium violaceum – Knowledge and References Taylor & Francis[Link]

  • Molecular characterization and verification of azido-3,8-dideoxy-d-manno-oct-2-ulosonic acid incorporation into bacterial lipopolysaccharide PMC - NIH[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting NMR signal overlap for heptose analysis

Troubleshooting Signal Overlap in NMR Spectroscopy Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and an...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Signal Overlap in NMR Spectroscopy

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the common challenge of signal overlap in the NMR analysis of heptoses and other complex carbohydrates. As a Senior Application Scientist, my goal is to provide not just protocols, but the rationale behind them, ensuring both scientific integrity and practical success in your experiments.

Understanding the Challenge: Why Heptose NMR Spectra are Congested

Heptoses, like other large carbohydrates, present a unique challenge for NMR analysis. Their structure consists of multiple similar CH and CH2 groups, leading to proton resonances that fall within a very narrow chemical shift range, typically between 3.2 and 4.5 ppm for ring protons.[1][2] This high density of signals results in significant overlap, making it difficult to assign individual protons and determine the sugar's precise structure, including linkage positions and stereochemistry, from a simple one-dimensional (1D) ¹H NMR spectrum alone.[3][4] Factors like stereochemical complexity, conformational flexibility in solution, and the potential for multiple anomers further complicate spectral interpretation.[3][5]

This guide provides a systematic approach to overcoming these challenges, from simple experimental adjustments to advanced multidimensional techniques.

Frequently Asked Questions (FAQs)
Q1: I'm seeing severe signal overlap in the 3.5-4.5 ppm region of my heptose's ¹H-NMR spectrum. What are the first and simplest steps I can take to improve the resolution?

This is the most common issue in carbohydrate NMR. Before moving to more complex experiments, simple modifications to your sample preparation and acquisition parameters can often yield significant improvements.

Answer: The most effective initial strategies involve optimizing the sample environment to alter the chemical shifts of the protons, thereby potentially resolving the overlap.

Expertise & Rationale:

The chemical shift of a proton is highly sensitive to its local electronic environment. Factors like hydrogen bonding, solvent interactions, and molecular tumbling rates can be manipulated to induce changes in these environments.[6]

  • Change the Solvent: Switching from the common D₂O to a different deuterated solvent like DMSO-d₆ can alter proton chemical shifts by changing solvent-solute interactions.[1] This may resolve overlapping signals. However, be aware that hydroxyl protons (OH) become visible in dry DMSO-d₆, which can add complexity if not desired.[5]

  • Adjust the Temperature: Acquiring spectra at different temperatures can improve resolution.

    • Increasing Temperature: This typically decreases the viscosity of the solution, leading to faster molecular tumbling and sharper signals.[7] It can sometimes be sufficient to resolve closely spaced peaks.

    • Decreasing Temperature: In some cases, particularly in H₂O/D₂O mixtures, lowering the temperature into a supercooled state (e.g., -14 °C) can slow down the chemical exchange of hydroxyl protons with the solvent.[8][9] This not only allows for the direct observation of OH signals but can also sharpen other resonances, providing a new dimension for structural analysis.[8][9]

  • Modify the pH: For heptoses containing acidic or basic functional groups (e.g., uronic acids), adjusting the pH of the D₂O solution can alter the protonation state of these groups. This change in charge distribution can induce shifts in nearby proton resonances, potentially resolving overlap.[1]

Q2: The simple adjustments helped, but my 1D spectrum is still too crowded. Which 2D NMR experiment is the best starting point?

Answer: When 1D methods are insufficient, two-dimensional (2D) NMR is the logical next step. For initial proton network analysis, the COSY (Correlation Spectroscopy) or TOCSY (Total Correlation Spectroscopy) experiments are recommended.

Expertise & Rationale:

2D NMR experiments resolve signal overlap by spreading the resonances into a second dimension, correlating signals based on specific nuclear interactions.[1]

  • COSY: This experiment identifies protons that are directly coupled to each other, typically over two to three bonds (e.g., H1-H2, H2-H3).[1][10] It is excellent for tracing direct neighbor connections within a sugar ring. A cross-peak at the intersection of two proton frequencies (F1, F2) indicates that these two protons are J-coupled.

  • TOCSY: This experiment is more powerful for analyzing complete sugar spin systems. It shows correlations between a given proton and all other protons within the same coupled network, not just its immediate neighbors.[10][11] For example, irradiating the anomeric proton (H1) of a heptose residue can reveal cross-peaks to H2, H3, H4, H5, H6, and H7 of that same residue, effectively mapping the entire spin system and separating it from others in the spectrum.[12] This is particularly useful for distinguishing the signals of different monosaccharide units in an oligosaccharide.

Q3: I can now see the proton networks within my heptose using TOCSY, but some correlations are still overlapped. How can I resolve this ambiguity?

Answer: To resolve overlapping proton-proton correlations, you need to add a third dimension of information, typically the chemical shift of the carbon atoms. The HSQC-TOCSY (Heteronuclear Single Quantum Coherence - Total Correlation Spectroscopy) experiment is ideal for this.

Expertise & Rationale:

The HSQC-TOCSY is a powerful hybrid experiment that combines the resolving power of carbon chemical shifts with the comprehensive correlation network of a TOCSY.[8][13]

  • How it Works: The experiment starts by encoding the chemical shift of a carbon atom (¹³C).

  • Magnetization is then transferred to its directly attached proton (¹H) via the ¹J(CH) coupling.

  • Finally, a TOCSY mixing step propagates this magnetization throughout the entire proton spin system.[13]

The result is a 2D spectrum where one axis represents the ¹³C chemical shifts and the other represents the ¹H chemical shifts. You will see all the proton-proton correlations from a single sugar residue aligned vertically at the ¹³C chemical shift of one of its carbons. Since ¹³C spectra have a much wider chemical shift dispersion than ¹H spectra (typically 60-110 ppm for carbohydrates vs. 3-6 ppm for protons), it is highly likely that at least one carbon per residue will be unique, thus resolving the proton overlap.[14][15]

Q4: I have tried various NMR techniques, but a critical region of my spectrum remains unresolved. Is there a chemical modification approach I can use?

Answer: Yes, chemical derivatization is a powerful strategy when spectroscopic methods alone are insufficient. Acetylation or methylation of the hydroxyl groups are common and effective methods.

Expertise & Rationale:

Derivatization works by chemically modifying the heptose structure, which in turn alters the electronic environment of the nearby protons, causing their signals to shift.

  • Acetylation: Reacting the heptose with a reagent like acetic anhydride converts the hydroxyl (-OH) groups to acetyl (-OAc) groups. The protons on the carbons bearing these new acetyl groups typically experience a significant downfield shift (Δδ ≈ 0.2–0.5 ppm).[7] This often moves them out of the crowded 3.5-4.5 ppm region, resolving the overlap.

  • Methylation: This process converts -OH groups to methoxy (-OCH₃) groups, which also induces chemical shift changes and can help simplify the spectrum.

Trustworthiness Note: A major advantage of derivatization is that it can enhance chromatographic separation and improve sensitivity for other analytical techniques like mass spectrometry.[16] However, it is a chemical reaction that must be driven to completion to avoid a mixture of partially derivatized products, which would further complicate the NMR spectrum.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting signal overlap in heptose NMR analysis.

G start Start: Overlapped 1D ¹H Spectrum param Optimize Acquisition Parameters (Temperature, Solvent, pH) start->param resolved Spectrum Resolved: Assign Structure param->resolved Sufficient Improvement not_resolved1 Still Overlapped param->not_resolved1 No/Minor Improvement cosy_tocsy Acquire 2D Homonuclear Spectra (COSY, TOCSY) cosy_tocsy->resolved Spin Systems Assigned not_resolved2 Still Overlapped cosy_tocsy->not_resolved2 Ambiguous Correlations hsqc Acquire 2D Heteronuclear Spectra (HSQC, HSQC-TOCSY) hsqc->resolved Full Assignment not_resolved3 Still Overlapped hsqc->not_resolved3 Critical Overlap Persists deriv Chemical Derivatization (e.g., Acetylation) deriv->resolved Successful Derivatization not_resolved1->cosy_tocsy not_resolved2->hsqc not_resolved3->deriv

Sources

Optimization

Technical Support Center: Mass Spectrometry of d-Glycero-d-galacto-heptose

Welcome to the Advanced Carbohydrate Analysis Support Center. As a Senior Application Scientist, I have designed this portal to address the fundamental physicochemical challenges of analyzing d-Glycero-d-galacto-heptose—...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Carbohydrate Analysis Support Center. As a Senior Application Scientist, I have designed this portal to address the fundamental physicochemical challenges of analyzing d-Glycero-d-galacto-heptose—a highly hydrophilic, neutral seven-carbon monosaccharide. Because this molecule lacks basic or acidic sites, it exhibits notoriously poor ionization efficiency in standard mass spectrometry (MS).

This guide provides field-proven, self-validating methodologies to enhance ionization, optimize chromatography, and ensure absolute structural confidence in your MS workflows.

Diagnostic FAQs & Troubleshooting

Q1: My underivatized d-Glycero-d-galacto-heptose yields extremely low signal-to-noise (S/N) ratios in positive ESI-MS. Why is this happening, and how can I fix it? Mechanistic Cause: Neutral carbohydrates cannot easily accept a proton ( H+ ) in positive-mode Electrospray Ionization (ESI). Furthermore, their extreme hydrophilicity leads to poor desolvation and high surface tension within ESI droplets, suppressing gas-phase ion formation. Solution: You must either promote metal-adduct formation or chemically derivatize the sugar.

  • Adduct Promotion: If you must analyze the native sugar, spray from a solvent mixture containing at least 25% water mixed with volatile organics (methanol or acetonitrile)[1]. Dope the solvent with 0.1 mM Sodium Acetate ( Na+ ) or Lithium Chloride ( Li+ ). The volatile organics migrate to the droplet surface and evaporate rapidly, concentrating the metal ions with the carbohydrate to force the rapid formation of [M+Na]+ or [M+Li]+ adducts[1].

  • Derivatization (Recommended): See Q2.

Q2: Which derivatization tag is best for LC-MS/MS analysis of heptoses? Mechanistic Cause: To achieve high sensitivity, you need a tag that simultaneously increases hydrophobicity (for reversed-phase LC retention) and introduces an easily ionizable moiety. Solution: 1-phenyl-3-methyl-5-pyrazolone (PMP) is the gold standard for reducing monosaccharides like d-Glycero-d-galacto-heptose[2][3].

  • Why PMP? Unlike reductive amination (which requires a two-step reaction and can yield complex anomeric mixtures), PMP reacts under mildly basic conditions to form a single, structurally stable bis-PMP derivative[3]. This adds two hydrophobic phenyl rings and basic nitrogen atoms, drastically improving retention on C18 columns and lowering the limit of detection (LOD) into the femtomole range by providing excellent positive ion ESI efficiency[2][3].

  • Alternative for Biological Matrices: For detecting trace heptose derivatives (e.g., ADP-heptose) in complex bacterial lysates, reductive amination with 3-amino-9-ethylcarbazole (AEC) is highly effective, yielding strong [M+H]+ signals and specific MS/MS reporter ions[4][5].

Q3: I am using MALDI-TOF MS for heptose analysis, but my signal is weak, and the spot-to-spot reproducibility is terrible. How can I improve this? Mechanistic Cause: Carbohydrates tend to form heterogeneous, large crystals with standard MALDI matrices, leading to "sweet spots." This poor co-crystallization ruins spatial homogeneity and suppresses ionization[6]. Solution: Crystal Morphology Reformation. After drying the initial sample/matrix droplet on the MALDI target plate, apply a small volume of pure methanol to the spot and allow it to recrystallize. This forces the formation of amorphous solids or much finer crystals. There is a direct inverse correlation between crystal size and carbohydrate sensitivity; finer crystals yield significantly higher signal intensity and uniform ion distribution[6].

Quantitative Method Comparison

To select the appropriate workflow for your specific experimental constraints, compare the validated mass shifts and ionization advantages in the table below. (Note: The monoisotopic mass of native d-Glycero-d-galacto-heptose is 210.07 Da[7]).

Derivatization StrategyReagentMS Ionization ModePrimary AdvantageTarget Adduct / Mass Shift
Underivatized None (Solvent: H2​O /MeOH + Na+ )ESI (+)Preserves native structure [M+Na]+ (+22.99 Da)
Bis-PMP Labeling 1-phenyl-3-methyl-5-pyrazoloneESI (+) / MALDI (+)Single derivative, high RP-LC retention [M+bisPMP+H]+ (+330.4 Da)
Reductive Amination 3-amino-9-ethylcarbazole (AEC)MALDI (+) / ESI (+)Femtomole sensitivity for biological matrices [M+AEC+H]+ (+194.1 Da)
Permethylation CH3​I / NaOHESI (+) / GC-MSStabilizes linkages, prevents rearrangementVaries (methylation of all -OH)

Standard Operating Procedures (SOPs)

Protocol A: Self-Validating PMP Derivatization for LC-MS/MS

This protocol utilizes liquid ammonia instead of sodium hydroxide to provide the base medium, allowing excess volatile ammonia to be removed by vacuum drying, thereby preventing salt suppression in the MS[8].

Step-by-Step Methodology:

  • Preparation: Dissolve 100 µL of aqueous d-Glycero-d-galacto-heptose extract (approx. 1 mg/mL) in a microcentrifuge tube.

  • Reagent Addition: Add 100 µL of 0.5 M PMP solution (dissolved in methanol) and 100 µL of 25% liquid ammonia[8].

  • Incubation: Vortex thoroughly and incubate at 70°C for 30 minutes to drive the bis-PMP condensation reaction[8].

  • Neutralization & Drying: Evaporate the mixture to dryness under a vacuum centrifuge (SpeedVac) to remove the volatile ammonia and methanol[8].

  • Self-Validating Extraction (QC Step): Reconstitute the dried pellet in 100 µL of LC-MS grade water. Add 100 µL of chloroform, vortex vigorously, and centrifuge at 10,000 x g for 5 minutes.

    • Causality: Unreacted PMP is highly hydrophobic and will partition into the lower organic (chloroform) layer, which appears yellow. The bis-PMP-heptose derivative remains in the upper aqueous layer.

    • Validation: Repeat the chloroform extraction (usually 3 times) until the organic layer is completely colorless. If the organic layer remains yellow, excess PMP is still present and will cause severe ion suppression in the MS.

  • Analysis: Inject the aqueous phase onto a C18 Reversed-Phase column using a water/acetonitrile gradient. Monitor for the precursor ion at m/z ~541.5 [M+H]+ .

Protocol B: MALDI-TOF Crystal Reformation
  • Matrix Preparation: Prepare 2,5-Dihydroxybenzoic acid (DHB) at 10 mg/mL in 50% Acetonitrile / 50% Water with 0.1% TFA.

  • Spotting: Mix 1 µL of the carbohydrate sample with 1 µL of the DHB matrix. Spot 1 µL of this mixture onto the MALDI target plate.

  • Primary Drying: Allow the droplet to dry completely at room temperature. Observe the large, needle-like crystals.

  • Reformation: Pipette 0.5 µL of 100% Methanol directly onto the dried spot.

  • Secondary Drying: Allow the methanol to evaporate rapidly. The spot will now appear as a fine, opaque, amorphous film, ready for high-sensitivity MS acquisition[6].

Visual Workflows

Workflow Start d-Glycero-d-galacto-heptose (Aqueous Extract) Deriv PMP Derivatization (Ammonia/MeOH, 70°C) Start->Deriv Dry Vacuum Centrifugation (Removes Volatile NH3) Deriv->Dry Extract Liquid-Liquid Extraction (Chloroform wash x3) Dry->Extract QC QC Check: Is Organic Phase Colorless? Extract->QC QC->Extract No (Yellow) LC Reversed-Phase LC (C18, H2O/MeCN gradient) QC->LC Yes MS ESI-MS/MS Analysis (m/z 541.5 [M+H]+) LC->MS

Figure 1: Self-validating workflow for PMP derivatization and LC-MS/MS analysis of heptoses.

References

  • Characterization of carbohydrates using a combination of derivatization, high-performance liquid chromatography and mass spectrometry. PubMed / NIH.[Link]

  • An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition. Chemical Journal of Chinese Universities.[Link]

  • A simple, sensitive, and specific analytical method for quantitative determination of reducing carbohydrates. ResearchGate.[Link]

  • ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori. PMC / NIH.[Link]

  • ADP heptose, a novel pathogen-associated molecular pattern associated with Helicobacter pylori type 4 secretion. bioRxiv.[Link]

  • Formation of Carbohydrate–Metal Adducts from Solvent Mixtures during Electrospray: A Molecular Dynamics and ESI-MS Study. Journal of the American Society for Mass Spectrometry.[Link]

  • An Efficient Sample Preparation Method to Enhance Carbohydrate Ion Signals in Matrix-assisted Laser Desorption/Ionization Mass Spectrometry. PubMed / NIH.[Link]

  • glycero-galacto-Heptose | C7H14O7 | CID 219662. PubChem / NIH.[Link]

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Reference Data & Comparative Studies

Validation

Analytical Modalities for Carbohydrate Stereochemistry: A Comparison Guide for d-Glycero-d-galacto-heptose Structural Validation

Executive Summary The structural validation of complex carbohydrates is a persistent bottleneck in drug development and microbiology. d-Glycero-d-galacto-heptose (CAS 5328-64-3) is a seven-carbon monosaccharide (C₇H₁₄O₇)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of complex carbohydrates is a persistent bottleneck in drug development and microbiology. d-Glycero-d-galacto-heptose (CAS 5328-64-3) is a seven-carbon monosaccharide (C₇H₁₄O₇) that plays a critical role in the structural integrity of bacterial lipopolysaccharides (LPS) and is emerging as a potential therapeutic agent in cancer and antimicrobial research 1. With a molecular weight of 210.18 g/mol and multiple stereocenters 3, confirming its precise 3D arrangement is non-trivial.

This guide objectively compares the performance of X-ray Crystallography against alternative modalities like Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (LC-MS/MS) for the definitive structural validation of d-Glycero-d-galacto-heptose.

The Analytical Challenge of Heptose Stereochemistry

Unlike linear peptides or nucleic acids, carbohydrates like d-Glycero-d-galacto-heptose possess highly flexible ring structures (pyranose vs. furanose) and multiple chiral centers 4.

While LC-MS/MS is highly sensitive and can easily detect the exact mass of the molecule (m/z 210.07) in complex biological extracts 5, it relies heavily on fragmentation patterns that are often identical across different aldoheptose diastereomers. Therefore, MS alone cannot validate stereochemistry. To establish the absolute configuration, researchers must turn to X-ray crystallography, often supplemented by NMR for solution-state dynamics 6 [[7]]().

Quantitative Modality Comparison
Analytical ModalityResolution LimitSample RequirementStereochemical CapabilityPrimary Limitation
X-ray Crystallography Atomic (< 1.0 Å)>1 mg (Single Crystal)Absolute Configuration Relies entirely on successful crystallization
NMR Spectroscopy (600 MHz) Conformational ensemble2–5 mg (High Purity)Relative Stereochemistry Complex spectral overlap for heptoses
LC-MS/MS (ESI-TOF) 0.001 Da (Mass Accuracy)<1 µg (Trace amounts)None (without standards)Cannot differentiate diastereomers directly

Visualizing the Validation Logic

To achieve a self-validating structural assignment, an orthogonal approach combining X-ray diffraction and NMR is the industry standard. The decision matrix for this workflow is mapped below.

G cluster_xray X-ray Crystallography Pathway cluster_nmr NMR Pathway Start d-Glycero-d-galacto-heptose (Aqueous Extract/Syrup) Deriv Chemical Derivatization (e.g., Peracetylation) Start->Deriv Overcome hygroscopy Exch D2O Exchange (Suppresses OH signals) Start->Exch Solution state Cryst Vapor Diffusion Crystallization (Promotes Lattice Formation) Deriv->Cryst Diffract X-ray Diffraction (100K to minimize damage) Cryst->Diffract Single Crystal Output Validated Molecular Structure (C7H14O7) Diffract->Output Absolute 3D Config NMR 2D NMR (COSY/NOESY) (Maps J-couplings) Exch->NMR NMR->Output Relative Stereochemistry

Caption: Workflow comparing X-ray crystallography and NMR pathways for heptose structural validation.

Experimental Workflows & Causality

Workflow 1: X-ray Crystallography (The Gold Standard)

Carbohydrates are notoriously difficult to crystallize because their numerous hydroxyl groups form chaotic, multi-directional hydrogen bond networks, often resulting in amorphous syrups rather than ordered lattices.

Step-by-Step Methodology:

  • Chemical Derivatization: React purified d-Glycero-d-galacto-heptose with acetic anhydride in pyridine to form a peracetate derivative.

    • Causality: Acetylation replaces the flexible, hydrogen-bonding hydroxyl groups with bulky, hydrophobic acetate groups. This drastically reduces the molecule's hygroscopicity and limits its conformational freedom, forcing the molecules into a predictable, repeating crystal lattice 6.

  • Vapor Diffusion Crystallization: Dissolve the derivatized sugar in a minimal volume of ethyl acetate. Place the droplet in a sealed chamber containing a reservoir of a non-polar antisolvent (e.g., hexanes) at 4°C.

    • Causality: Slow vapor diffusion allows the system to approach supersaturation at a highly controlled rate. This thermodynamic control favors the nucleation of a single, high-quality crystal rather than rapid, amorphous precipitation.

  • Data Collection: Mount the resulting crystal on a goniometer loop using paratone oil and flash-cool to 100 K in a liquid nitrogen stream prior to X-ray exposure.

    • Causality: Cryocooling minimizes the thermal vibrations of the atoms (reducing B-factors) and mitigates radiation damage from the high-energy X-ray beam, yielding high-resolution diffraction data capable of resolving individual carbon-oxygen bonds.

  • Self-Validation Check (R-factor): The structural model is validated by calculating the crystallographic R-factor. An R-factor of < 5% confirms that the theoretical electron density of the proposed d-Glycero-d-galacto-heptose model perfectly matches the experimental diffraction data, self-validating the assigned absolute configuration.

Workflow 2: NMR Spectroscopy (Orthogonal Validation)

While X-ray provides the absolute configuration in a solid state, NMR is required to confirm how the molecule behaves in a biological solution (e.g., identifying the ratio of pyranose to furanose anomers) 4.

Step-by-Step Methodology:

  • Sample Preparation (D₂O Exchange): Lyophilize 5 mg of d-Glycero-d-galacto-heptose and dissolve it in 0.5 mL of Deuterium Oxide (D₂O, 99.9% atom D). Repeat the lyophilization/dissolution cycle twice.

    • Causality: Repeated D₂O exchange replaces all rapidly exchanging hydroxyl protons with deuterium. This eliminates broad, overlapping -OH signals from the ¹H-NMR spectrum, leaving only the sharp signals of the carbon-bound protons (CH) necessary for precise J-coupling analysis 7.

  • 2D Acquisition: Acquire 2D COSY and NOESY spectra at 298 K using a 600 MHz spectrometer.

    • Causality: 2D COSY traces the scalar connectivity of the 7-carbon backbone. NOESY provides through-space distance measurements (< 5 Å), which are critical for determining the axial vs. equatorial orientation of the protons, thereby establishing the relative stereochemistry of the ring [[7]]().

  • Self-Validation Check (Integration): The integration of the anomeric proton signal (typically around 4.5–5.5 ppm) must exactly equal 1.0 relative to the rest of the backbone protons. Deviations indicate sample impurity or incomplete relaxation, prompting a re-acquisition with a longer relaxation delay (D1).

Conclusion

For the structural validation of d-Glycero-d-galacto-heptose, Mass Spectrometry is insufficient due to its inability to resolve stereoisomers. NMR spectroscopy provides excellent data on relative stereochemistry and solution-state behavior, making it indispensable for analyzing the sugar within larger polysaccharide chains 8. However, X-ray crystallography remains the unmatched Gold Standard for proving absolute configuration. By employing chemical derivatization to force crystallization, researchers can generate highly accurate, self-validating 3D coordinate maps that are critical for downstream drug design and pathogen targeting.

References

  • glycero-galacto-Heptose | C7H14O7 | CID 219662. PubChem - NIH.[Link]

  • Synthesis of new branched-chain amino sugars. ResearchGate.[Link]

  • The structure of the antigenic polysaccharide produced by Eubacterium saburreum T15. PubMed - NIH.[Link]

  • Pharmacological evaluation and phytochemical profiling of butanol extract of L. edodes with in-silico virtual screening. PMC - NIH.[Link]

  • Conformational analysis in carbohydrate chemistry. V. Formation of glycosidic anhydrides from heptoses. Canadian Journal of Chemistry.[Link]

  • The structure of the carbohydrate backbone of the lipopolysaccharide of Pectinatus frisingensis strain VTT E-79104. Elsevier Ltd.[Link]

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Comparative

A Comparative Analysis of d-Glycero-d-galacto-heptose and d-glycero-d-manno-heptose: Structure, Biosynthesis, and Biological Activity

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a detailed comparative analysis of two bacterial heptoses, d-glycero-d-galacto-heptose and d-glycero-d-manno-heptose.

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparative analysis of two bacterial heptoses, d-glycero-d-galacto-heptose and d-glycero-d-manno-heptose. These seven-carbon sugars, while structurally similar, exhibit distinct biological activities that position them as molecules of significant interest in microbiology, immunology, and the development of novel therapeutics. This document delves into their structural nuances, biosynthetic origins, and functional roles, supported by experimental evidence.

Structural and Chemical Properties: The Subtle Distinction

The primary difference between d-glycero-d-galacto-heptose and d-glycero-d-manno-heptose lies in the stereochemistry at the C4 position of the pyranose ring. This subtle variation in the orientation of a single hydroxyl group profoundly influences their three-dimensional structure and, consequently, their biological function.

G cluster_galacto d-glycero-d-galacto-heptose cluster_manno d-glycero-d-manno-heptose galacto galacto manno manno

Caption: 2D structures of d-glycero-d-galacto-heptose and d-glycero-d-manno-heptose.

Table 1: Physicochemical Properties

Propertyd-glycero-d-galacto-heptosed-glycero-d-manno-heptose
Molecular Formula C₇H₁₄O₇[1]C₇H₁₄O₇[2]
Molecular Weight 210.18 g/mol [1]210.18 g/mol [2]
Stereochemistry at C4 Axial hydroxyl groupEquatorial hydroxyl group
Known Biological Source Chromobacterium violaceum LPS[3], Eubacterium saburreum polysaccharide antigen[1]Component of lipopolysaccharides in many Gram-negative bacteria[4][5]

Biosynthesis and Occurrence: Divergent Pathways to a Heptose Core

The biosynthetic pathways of these two heptoses, while both originating from precursors in central metabolism, involve distinct enzymatic steps, leading to their differential incorporation into bacterial cell surface structures.

d-glycero-d-manno-heptose: A Well-Defined Pathway to an Immune Agonist

The biosynthesis of d-glycero-d-manno-heptose is a well-characterized pathway in Gram-negative bacteria, commencing with the pentose phosphate pathway intermediate, sedoheptulose-7-phosphate.[6] This pathway is crucial for the synthesis of the inner core of lipopolysaccharide (LPS).[6] The key enzymatic steps are outlined below.

G S7P Sedoheptulose-7-phosphate H7P d-glycero-d-manno-heptose-7-phosphate S7P->H7P GmhA (Isomerase) HBP d-glycero-d-manno-heptose-1,7-bisphosphate H7P->HBP HldE (Kinase activity) H1P d-glycero-d-manno-heptose-1-phosphate HBP->H1P GmhB (Phosphatase) ADP_Hep ADP-d-glycero-β-d-manno-heptose H1P->ADP_Hep HldE (Adenylyltransferase activity)

Caption: Biosynthetic pathway of ADP-d-glycero-β-d-manno-heptose.

This heptose is a fundamental component of the LPS of a wide array of Gram-negative bacteria, including Escherichia coli and Salmonella species.[4][7] It exists in activated forms, primarily as ADP-d-glycero-β-d-manno-heptose, which serves as the donor substrate for glycosyltransferases involved in LPS core biosynthesis.[1][8]

d-glycero-d-galacto-heptose: A Less Charted Territory

In contrast, the biosynthetic pathway of d-glycero-d-galacto-heptose is not as extensively documented. It is considered a less common sugar, found in the LPS of specific bacteria such as Chromobacterium violaceum.[3] While its direct biosynthetic precursor and the enzymes involved in its synthesis are not as clearly defined as those for its manno-isomer, it is understood to be synthesized through a distinct pathway. Its presence in certain bacterial polysaccharides suggests a specialized role in the cell envelope of these organisms.[9]

Comparative Biological Activity: An Immune Agonist Versus an Antimicrobial

The distinct stereochemistry of these two heptoses translates into markedly different interactions with host biological systems.

d-glycero-d-manno-heptose: A Potent Activator of Innate Immunity

d-glycero-d-manno-heptose and its phosphorylated derivatives are recognized as pathogen-associated molecular patterns (PAMPs).[10] Specifically, the β-anomer of d-glycero-d-manno-heptose 1,7-bisphosphate (HBP) and its precursor d-glycero-β-d-manno-heptose 1-phosphate (β-HMP) are potent agonists of the innate immune system.[11] These molecules, upon entering the cytosol of host cells, trigger a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines.[11][12] This signaling is dependent on the TRAF-interacting protein with a forkhead-associated domain (TIFA).[11][12] More recent studies have identified alpha-protein kinase 1 (ALPK1) as the direct sensor for ADP-heptose.[2]

G ADP_Hep ADP-d-glycero-β-d-manno-heptose ALPK1 ALPK1 ADP_Hep->ALPK1 binds to TIFA TIFA ALPK1->TIFA phosphorylates TRAF6 TRAF6 TIFA->TRAF6 recruits and activates NF_kB NF-κB Activation TRAF6->NF_kB Cytokines Pro-inflammatory Cytokine Production NF_kB->Cytokines

Caption: ALPK1-dependent innate immune signaling by ADP-heptose.

Table 2: Immunostimulatory Activity of d-glycero-d-manno-heptose Derivatives

CompoundCell LineAssayResultReference
d-glycero-β-d-manno-heptose 1,7-bisphosphate (β-HBP)HEK 293TNF-κB Luciferase Reporter AssaySignificant activation of NF-κB[11]
d-glycero-β-d-manno-heptose 1-phosphate (β-HMP)HCT 116IL-8 Production AssayInduction of IL-8 production[11]
ADP-d-glycero-β-d-manno-heptoseHuman and mouse cellsALPK1-dependent immune responseStrong agonist activity[2]
d-glycero-d-galacto-heptose: A Potential Antimicrobial Agent

d-glycero-d-galacto-heptose exhibits a different spectrum of biological activity, characterized by its antimicrobial properties.[9] It has been shown to inhibit the growth of certain bacteria, including oral pathogens.[9] The proposed mechanism of action involves the inhibition of glycosyltransferases, enzymes essential for the synthesis of bacterial cell wall components.[9] By blocking these enzymes, d-glycero-d-galacto-heptose disrupts cell wall integrity, leading to bacterial cell death.[9] While it is also suggested to have immunomodulatory capabilities, the underlying mechanisms are not as well understood as those for its manno-isomer.[9][]

Table 3: Antimicrobial Activity of d-glycero-d-galacto-heptose

TargetMechanismEffectReference
Bacterial GlycosyltransferasesCompetitive InhibitionDisruption of cell wall synthesis, leading to bactericidal activity[9]

Experimental Methodologies: Analysis and Quantification

The analysis and quantification of these heptoses are critical for research and development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of monosaccharides.

Protocol: HPLC Analysis of Heptoses

This protocol provides a general framework for the analysis of heptoses from bacterial polysaccharide hydrolysates.

  • Sample Preparation (Hydrolysis):

    • To 1-5 mg of purified lipopolysaccharide or polysaccharide, add 1 mL of 2 M trifluoroacetic acid (TFA).

    • Heat the sample at 120°C for 2 hours in a sealed tube to hydrolyze the glycosidic bonds.

    • Cool the sample to room temperature and centrifuge to pellet any insoluble material.

    • Carefully transfer the supernatant to a clean microcentrifuge tube and evaporate the TFA under a stream of nitrogen or using a centrifugal evaporator.

    • Re-dissolve the dried hydrolysate in a known volume (e.g., 200 µL) of ultrapure water.

  • HPLC System and Column:

    • HPLC System: An HPLC system equipped with a refractive index (RI) detector is suitable for the analysis of underivatized sugars.[14]

    • Column: A column designed for carbohydrate analysis, such as an Agilent Hi-Plex H column (300 x 7.7 mm), is recommended.[14]

  • Chromatographic Conditions:

    • Mobile Phase: 0.005 M H₂SO₄ in ultrapure water.[14]

    • Flow Rate: 0.6 mL/min.[14]

    • Column Temperature: 60°C.[14]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify the heptose peaks by comparing their retention times with those of authentic standards for d-glycero-d-galacto-heptose and d-glycero-d-manno-heptose.

    • Quantify the amount of each heptose by integrating the peak area and comparing it to a standard curve generated with known concentrations of the respective standards.[15]

Conclusion and Future Perspectives

d-glycero-d-galacto-heptose and d-glycero-d-manno-heptose, while differing only in the stereochemistry at a single carbon, exhibit distinct and biologically significant properties. d-glycero-d-manno-heptose is a well-established PAMP that activates the innate immune system, making its derivatives promising candidates for vaccine adjuvants and immunomodulatory drugs. Conversely, d-glycero-d-galacto-heptose shows potential as an antimicrobial agent through its inhibition of essential bacterial enzymes.

Future research should focus on several key areas. A more detailed elucidation of the biosynthetic pathway of d-glycero-d-galacto-heptose is needed. Direct, side-by-side comparative studies of the immunomodulatory effects of both heptoses would provide valuable insights into how subtle structural changes influence immune recognition. Furthermore, exploring the therapeutic potential of d-glycero-d-galacto-heptose and its derivatives as novel antibiotics could open new avenues in the fight against antimicrobial resistance.

References

  • Sauvageau, J. et al. (2018). d-Glycero-β-d-Manno-Heptose 1-Phosphate and d-Glycero-β-d-Manno-Heptose 1,7-Biphosphate Are Both Innate Immune Agonists. The Journal of Immunology, 201(8), 2385-2391. [Link]

  • ResearchGate. (2024). The β-d-manno-heptoses are immune agonists across kingdoms. [Link]

  • Sauvageau, J. E. et al. (2021). d-Glycero-β-d-mannoheptose Phosphate 7-O-Modifications. The Journal of Organic Chemistry, 86(3), 2184-2199. [Link]

  • PubMed. (2021). d-Glycero-β-d-manno-heptose Phosphate 7-O-Modifications. [Link]

  • Wang, C. et al. (2024). The β-d-manno-heptoses are immune agonists across kingdoms. Science, 385(6710), eadk7314. [Link]

  • ResearchGate. (n.d.). Biosynthesis of GDP-D-glycero-α-D-manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni. [Link]

  • Zhou, P. & Woodward, R. (2016). Heptose Sounds the Alarm: Innate Sensing of a Bacterial Sugar Stimulates Immunity. PLOS Pathogens, 12(9), e1005804. [Link]

  • Adams, G. A. (1964). D-GLYCERO-D-MANNO-HEPTOSE AS A COMPONENT OF LIPOPOLYSACCHARIDES FROM GRAM-NEGATIVE BACTERIA. Canadian Journal of Biochemistry, 42(5), 651-658. [Link]

  • Smith, E. J. (1983). Comparison of Bacterial Lipopolysaccharides by High-Performance Liquid Chromatography. Journal of Clinical Microbiology, 18(4), 948-950. [Link]

  • Sener, A. et al. (2000). Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose. Biochemical Pharmacology, 60(4), 523-530. [Link]

  • Kneidinger, B. et al. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 184(2), 363-369. [Link]

  • Li, X. et al. (2020). and d-glycero-d-manno-Heptose Building Blocks for Stereoselective Assembly of the Lipopolysaccharide Core Trisaccharide of Vibrio parahemolyticus O2. Organic Letters, 22(20), 7948-7952. [Link]

  • Stanetty, C. et al. (2020). Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. Frontiers in Chemistry, 8, 723. [Link]

  • PubChem. (n.d.). glycero-galacto-Heptose. [Link]

  • ResearchGate. (n.d.). Occurrence, Synthesis and Biosynthesis of Bacterial Heptoses. [Link]

  • Obach, D. et al. (2021). Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. Biochemistry, 60(28), 2216-2226. [Link]

  • Lee, C. et al. (2017). Chemical Synthesis of d-glycero-d-manno-Heptose 1,7-Bisphosphate and Evaluation of Its Ability to Modulate NF-κB Activation. Organic Letters, 19(12), 3255-3258. [Link]

  • Creuzenet, C. et al. (2019). Biosynthesis of GDP-d-glycero-α-d-manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni. Biochemistry, 58(36), 3746-3757. [Link]

  • ResearchGate. (n.d.). d-glycero-α-d-gluco-heptose and d-glycero-α-d-manno-heptose origin and utilization in the bacterial membrane. [Link]

  • Wang, G. et al. (2012). Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE. Molecules, 17(5), 5757-5768. [Link]

  • Wikipedia. (n.d.). Heptose. [Link]

  • Gening, M. L. et al. (2022). Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. Molecules, 27(21), 7523. [Link]

  • ResearchGate. (2024). Reversed-phase HPLC based assay for selective and sensitive endotoxin quantification - part II. [Link]

  • Amanote Research. (n.d.). The Isolation of D-Glycero-D-Galactoheptose and Other. [Link]

  • USF Scholarship Repository. (n.d.). Identification of the ADP-L-Glycero-D-Manno-Heptose-6-Epimerase (rfaD) and Heptosyltransferase II (rfaF) Biosynthesis Genes from. [Link]

  • Allen, M. J. et al. (2008). Recognition of heptoses and the inner core of bacterial lipopolysaccharides by surfactant protein d. Infection and Immunity, 76(1), 289-297. [Link]

  • Jaipuri, F. A. et al. (2008). Synthesis and Quantitative Evaluation of Glycero-D-manno-heptose Binding to Concanavalin A by Fluorous-Tag Assistance. Angewandte Chemie International Edition, 47(7), 1296-1299. [Link]

  • ResearchGate. (2016). Comparative analysis of the polysaccharides produced by different species of Microcystis (Chroococcales, Cyanophyta). [Link]

  • Butler, M. et al. (2006). HPLC analysis of discrete haptoglobin isoform N-linked oligosaccharides following 2D-PAGE isolation. Glycobiology, 16(5), 449-460. [Link]

  • Agilent. (2011). HPLC Analysis of Sugars and Glycoproteins in Biological Systems. [Link]

  • Phenomenex. (n.d.). HPLC Testing Procedure. [Link]

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Validation

A Tale of Two Heptoses: A Comparative Guide to the Biological Activities of d-Glycero-d-galacto-heptose and l-glycero-d-manno-heptose

For the Attention of Researchers, Scientists, and Drug Development Professionals In the intricate world of glycobiology, the seven-carbon sugars, or heptoses, represent a fascinating and biologically significant class of...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the intricate world of glycobiology, the seven-carbon sugars, or heptoses, represent a fascinating and biologically significant class of molecules. While absent in humans, these sugars are integral components of various bacterial structures, placing them at the forefront of the host-pathogen interface. This guide provides a detailed comparative analysis of the biological activities of two specific heptose isomers: d-glycero-d-galacto-heptose and l-glycero-d-manno-heptose.

Our exploration reveals a striking disparity in the scientific understanding of these two molecules. L-glycero-d-manno-heptose and its metabolic precursors have been extensively characterized as potent activators of the innate immune system, with a well-defined signaling pathway and a growing body of experimental evidence. In stark contrast, d-glycero-d-galacto-heptose remains a molecule of considerable mystery, with its biological functions largely unexplored. This guide will delve into the established pro-inflammatory role of the l-glycero-d-manno-heptose isomer, present the limited knowledge surrounding its d-glycero-d-galacto counterpart, and highlight the significant opportunities for future research.

Part 1: The Pro-Inflammatory Powerhouse: l-glycero-d-manno-Heptose and Its Derivatives

L-glycero-d-manno-heptose is a key constituent of the inner core of lipopolysaccharide (LPS) in the majority of Gram-negative bacteria. Beyond its structural role, metabolic intermediates in its biosynthesis pathway have been identified as crucial Pathogen-Associated Molecular Patterns (PAMPs).[1][2] These molecules can be recognized by the host's innate immune system, triggering a defensive pro-inflammatory response.

The ALPK1-TIFA Signaling Axis: A Central Pathway for Heptose Recognition

The primary mechanism by which the host cell detects cytosolic heptose metabolites from Gram-negative bacteria is through the ALPK1-TIFA signaling pathway.[3][4] Specifically, the metabolic intermediate ADP-l-glycero-β-d-manno-heptose (ADP-heptose) has been identified as a potent agonist of this pathway.[1][5]

The binding of ADP-heptose to the alpha-kinase 1 (ALPK1) receptor initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.[4][6][7] This activation results in the production and secretion of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), which play a critical role in orchestrating the immune response to bacterial infection.[4]

ALPK1_TIFA_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus Gram_Negative_Bacteria Gram-Negative Bacteria ADP_Heptose ADP-l-glycero-β-D- manno-heptose (ADP-heptose) Gram_Negative_Bacteria->ADP_Heptose Release of heptose metabolites ALPK1 ALPK1 ADP_Heptose->ALPK1 Binds and Activates TIFA TIFA ALPK1->TIFA Phosphorylates TRAF6 TRAF6 TIFA->TRAF6 Recruits and Oligomerizes IKK_Complex IKK Complex TRAF6->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates for Degradation NF_kB NF-κB (p50/p65) NF_kB_Active Active NF-κB NF_kB->NF_kB_Active Translocates Inflammatory_Genes Inflammatory Gene Transcription NF_kB_Active->Inflammatory_Genes

Figure 1: ALPK1-TIFA signaling pathway activation by ADP-heptose.
Experimental Evidence for Pro-Inflammatory Activity

The pro-inflammatory effects of l-glycero-d-manno-heptose derivatives have been quantified in numerous studies. A common experimental approach involves the use of cell lines, such as human embryonic kidney (HEK293T) cells, engineered to express an NF-κB-dependent luciferase reporter.[8] Treatment of these cells with heptose metabolites leads to an increase in luciferase activity, providing a quantitative measure of NF-κB activation. Furthermore, the resulting downstream cytokine production can be measured in various cell types, including epithelial and immune cells, using techniques like ELISA.

Heptose Derivative Cell Line Assay Result Reference
D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP)HEK293TNF-κB Luciferase Reporter AssayDose-dependent increase in NF-κB activation[8]
D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP)HCT116 (colonic epithelial cells)IL-8 Production (ELISA)Increased IL-8 secretion[]
ADP-L-glycero-β-D-manno-heptose (ADP-heptose)HEK293 cellsNF-κB-dependent gene transcriptionRobust activation[6]

Table 1: Summary of Experimental Data on the Pro-Inflammatory Activity of l-glycero-d-manno-Heptose Derivatives

Part 2: The Enigmatic Isomer: d-Glycero-d-galacto-heptose

In sharp contrast to its well-studied counterpart, d-glycero-d-galacto-heptose remains a molecule with a largely uncharacterized biological profile. While it has been identified as a component of the lipopolysaccharide of some Gram-negative bacteria, such as Chromobacterium violaceum, there is a significant lack of specific experimental data detailing its interaction with host cells.[10]

Some commercial suppliers of this heptose describe it as a "crucial chemical intermediate" with potential anti-bacterial, anti-cancer, and anti-inflammatory properties, as well as the ability to modulate the immune response.[] However, these claims are not substantiated with references to primary scientific literature, and our comprehensive search did not uncover any studies that have directly investigated these purported activities.

One study has been identified that explored the cytotoxic properties of a synthetic derivative, an α-anomeric 2-NH2-Gal-based glycerolipid, against various cancer cell lines. This compound demonstrated notable activity, but it is crucial to emphasize that these findings cannot be directly extrapolated to the unmodified d-glycero-d-galacto-heptose.

The absence of robust experimental data on the biological activity of d-glycero-d-galacto-heptose represents a significant knowledge gap in the field of glycobiology and immunology.

Part 3: A Comparative Overview and a Call for Future Investigations

The disparity in our understanding of these two heptose isomers is stark. L-glycero-d-manno-heptose and its derivatives are established pro-inflammatory agonists, while the biological activity of d-glycero-d-galacto-heptose remains speculative.

Feature d-Glycero-d-galacto-heptose l-glycero-d-manno-Heptose
Source Found in the LPS of some Gram-negative bacteria (e.g., Chromobacterium violaceum) and in avocado.[10][12]A key component of the inner core of LPS in most Gram-negative bacteria.
Known Biological Activity Largely uncharacterized. General claims of anti-inflammatory, anti-cancer, and antimicrobial properties lack direct experimental support.Potent pro-inflammatory activity as a PAMP.[1][2]
Mechanism of Action Unknown.Activates the ALPK1-TIFA signaling pathway, leading to NF-κB activation and pro-inflammatory cytokine production.[3][4]
Experimental Evidence Lacking.Extensive data from NF-κB reporter assays, cytokine profiling, and in vivo studies.[6][8][]

Table 2: Comparative Summary of d-Glycero-d-galacto-heptose and l-glycero-d-manno-Heptose

This significant gap in our knowledge presents a compelling case for future research. A systematic investigation into the biological effects of d-glycero-d-galacto-heptose is warranted. Such studies should employ the same rigorous experimental approaches that have been used to characterize its l-glycero-d-manno counterpart, including:

  • NF-κB reporter assays to determine if it can activate this key inflammatory pathway.

  • Cytokine profiling in various immune and epithelial cell lines to assess its impact on the secretion of pro- and anti-inflammatory mediators.

  • Cell viability assays to investigate its potential cytotoxic effects on cancer cell lines.

  • Antimicrobial susceptibility testing to validate the claims of its anti-bacterial properties.

By undertaking these investigations, the scientific community can begin to unravel the biological significance of this enigmatic heptose and potentially uncover new avenues for therapeutic intervention in infectious diseases, inflammation, and cancer.

Part 4: Foundational Experimental Protocols

To facilitate future research in this area, we provide detailed, step-by-step methodologies for the key experiments discussed in this guide.

Experimental Protocol 1: NF-κB Reporter Assay

This protocol describes how to measure the activation of the NF-κB signaling pathway in response to treatment with a heptose isomer using a luciferase-based reporter assay.

NFkB_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 node_seed 1. Seed HEK293T cells expressing NF-κB luciferase reporter in a 96-well plate. node_treat 2. Treat cells with varying concentrations of heptose isomers or controls (e.g., LPS, TNF-α). node_seed->node_treat node_incubate 3. Incubate for 6-24 hours. node_treat->node_incubate node_lyse 4. Lyse cells according to manufacturer's protocol. node_incubate->node_lyse node_add_substrate 5. Add luciferase substrate to the lysate. node_lyse->node_add_substrate node_read 6. Measure luminescence using a plate reader. node_add_substrate->node_read

Sources

Comparative

A Comparative Guide to Heptose Isomer Metabolism: L,D-Heptose vs. D,D-Heptose Pathways and ALPK1-TIFA Signaling

Introduction Heptoses (seven-carbon sugars) are critical metabolic intermediates and structural components in bacteria. In Gram-negative bacteria, the lipopolysaccharide (LPS) inner core heavily relies on heptose isomers...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Heptoses (seven-carbon sugars) are critical metabolic intermediates and structural components in bacteria. In Gram-negative bacteria, the lipopolysaccharide (LPS) inner core heavily relies on heptose isomers to maintain outer membrane integrity and resist environmental stress. Beyond their structural role, heptose metabolites—specifically D,D-heptose-1,7-bisphosphate (HBP) and ADP-heptose—have emerged as potent pathogen-associated molecular patterns (PAMPs) that trigger the host's innate immune system via the ALPK1-TIFA signaling axis.

This guide provides an objective, data-driven comparison of the metabolic pathways governing D-glycero-D-manno-heptose (D,D-heptose) and L-glycero-D-manno-heptose (L,D-heptose) , detailing their biosynthesis, host recognition mechanisms, and self-validating experimental protocols for drug development professionals.

The Biosynthetic Pathways of Heptose Isomers

The canonical heptose biosynthesis pathway involves a highly conserved five-step enzymatic cascade that converts sedoheptulose-7-phosphate (S7P) from the pentose phosphate pathway into nucleotide-activated heptoses 1[1].

  • Isomerization: GmhA converts S7P into D,D-heptose-7-phosphate.

  • Phosphorylation: The kinase domain of the bifunctional enzyme HldE phosphorylates D,D-heptose-7-P to form D,D-heptose-1,7-bisphosphate (HBP).

  • Dephosphorylation: GmhB (a phosphatase) removes the C-7 phosphate, yielding D,D-heptose-1-phosphate 2[2].

  • Adenylylation: The adenylyltransferase domain of HldE activates the sugar with ATP to form ADP-D,D-heptose.

  • Epimerization: Finally, HldD (an epimerase) catalyzes the inversion of stereochemistry at the C-6 position, converting ADP-D,D-heptose into ADP-L,D-heptose 3[3].

Biosynthesis S7P Sedoheptulose-7-P DD7P D,D-heptose-7-P S7P->DD7P GmhA (Isomerase) DD17BP D,D-heptose-1,7-bisP (HBP) DD7P->DD17BP HldE (Kinase) + ATP DD1P D,D-heptose-1-P DD17BP->DD1P GmhB (Phosphatase) ADPDD ADP-D,D-heptose DD1P->ADPDD HldE (ATase) + ATP ADPLD ADP-L,D-heptose ADPDD->ADPLD HldD (Epimerase)

Fig 1: Bacterial heptose biosynthesis pathway from Sedoheptulose-7-P to ADP-L,D-heptose.

Table 1: Comparison of Heptose Isomers in Bacterial Metabolism
FeatureD-glycero-D-manno-heptose (D,D-heptose)L-glycero-D-manno-heptose (L,D-heptose)
Biosynthetic Precursor Sedoheptulose-7-phosphateADP-D,D-heptose
Key Enzymes GmhA, HldE (Kinase), GmhBHldE (ATase), HldD (Epimerase)
Biological Role Intermediate in LPS biosynthesis; structural component in some Gram-positive S-layersMajor structural component of the inner core of Gram-negative LPS
Immunogenic Intermediate D,D-heptose-1,7-bisphosphate (HBP)ADP-L,D-heptose
Host Receptor ALPK1 (via conversion to ADP-heptose)ALPK1

Host Recognition and the ALPK1-TIFA Axis

While L,D-heptose is the final structural building block for LPS, the intermediates of this pathway are highly immunogenic. When Gram-negative bacteria infect host cells, they release ADP-heptose and HBP into the host cytosol 4[5].

ALPK1 (Alpha-kinase 1) serves as the primary cytosolic pattern recognition receptor (PRR) for ADP-heptose6[6]. Upon binding ADP-heptose at its N-terminal domain, ALPK1 undergoes a conformational change that activates its kinase domain. It then phosphorylates TIFA (TRAF-interacting protein with a forkhead-associated domain) at Threonine 9. This phosphorylation triggers TIFA oligomerization, which subsequently recruits TRAF6, leading to the activation of the NF-κB transcription factor and the robust secretion of pro-inflammatory chemokines like IL-8 7[8].

ALPK1_TIFA ADPHep ADP-Heptose (Cytosol) ALPK1 ALPK1 (Kinase) ADPHep->ALPK1 Binds N-terminal domain TIFA TIFA (Oligomerization) ALPK1->TIFA Phosphorylates Thr9 TRAF6 TRAF6 TIFA->TRAF6 Recruits NFKB NF-κB (Nucleus) TRAF6->NFKB Activates IL8 Chemokines (IL-8) NFKB->IL8 Transcription

Fig 2: ALPK1-TIFA signaling axis activated by cytosolic ADP-heptose.

Experimental Methodologies (Self-Validating Protocols)

To study heptose metabolism and its immunogenicity, researchers must isolate the pathway from confounding bacterial components (like LPS lipid A). The following protocols outline a self-validating system for synthesizing and testing heptose isomers.

Protocol 1: In Vitro Reconstitution of the Heptose Biosynthetic Pathway

Purpose: To generate pure ADP-heptose and HBP without LPS contamination.

  • Recombinant Expression: Express and purify GmhA, HldE, GmhB, and HldD from E. coli using Ni-NTA affinity chromatography 1[1].

    • Causality: Using purified enzymes rather than whole-cell lysates prevents the background metabolic consumption of S7P by other cellular kinases and ensures the final product is strictly free of endotoxin.

  • Reaction Assembly: Incubate S7P (1 mM) with GmhA, HldE, and GmhB in a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 5 mM ATP.

    • Causality: Mg2+ is an essential cofactor for the HldE kinase domain to stabilize the ATP phosphate transfer. ATP is required in excess as it serves dual roles: the phosphate donor for HBP synthesis and the adenyl donor for ADP-heptose synthesis.

  • Quenching and Analysis: Terminate the reaction by heating at 95°C for 5 minutes. Analyze the metabolites via High-Performance Anion-Exchange Chromatography coupled with Mass Spectrometry (HPAEC-MS).

    • Causality: Heat inactivation immediately halts enzymatic activity, allowing researchers to capture transient intermediates like D,D-heptose-1,7-bisphosphate before they are fully converted into downstream products.

Protocol 2: ALPK1-TIFA Activation Assay via NF-κB Reporter

Purpose: To validate the immunogenic potency of the synthesized heptose isomers.

  • Cell Preparation: Transfect HEK293T cells with an NF-κB-driven luciferase reporter plasmid.

    • Causality: HEK293T cells express endogenous ALPK1 but lack the TLR4 receptor. This ensures that any NF-κB activation is specifically due to cytosolic ALPK1 sensing of ADP-heptose, ruling out false positives from trace LPS contamination.

  • Cytosolic Delivery: Treat the cells with the purified ADP-heptose in the presence of 10 μg/mL digitonin for 30 minutes.

    • Causality: ADP-heptose is highly polar and cannot passively diffuse across the plasma membrane. Digitonin selectively permeabilizes the plasma membrane by extracting cholesterol, creating transient pores that allow ADP-heptose to access the cytosolic ALPK1 receptor.

  • Quantification: Lyse the cells and measure luciferase luminescence.

    • Causality: The luciferase enzyme is only produced if NF-κB translocates to the nucleus and binds the reporter promoter. Luminescence thus provides a direct, quantifiable readout of ALPK1 pathway activation.

Workflow Step1 Enzyme Purification Step2 In Vitro Reconstitution Step1->Step2 Step3 HPLC-MS Validation Step2->Step3 Step4 Cell Permeabilization (Digitonin) Step3->Step4 Purified ADP-Hep Step5 NF-κB Reporter Assay Step4->Step5

Fig 3: Experimental workflow for synthesizing and validating ADP-heptose immunogenicity.

Drug Development Implications

Because the heptose biosynthesis pathway is highly conserved among Gram-negative pathogens and absent in mammals, it represents a prime target for novel antivirulence drugs. Inhibiting enzymes like GmhA or HldE prevents the formation of the full LPS core, resulting in a "deep rough" phenotype. This phenotype drastically increases the permeability of the bacterial outer membrane, rendering multidrug-resistant pathogens hypersensitive to existing antibiotics 9[9].

Table 2: Pharmacological Inhibition of the Heptose Biosynthetic Pathway
Target EnzymeInhibitor Class / CompoundIC50 ValueMechanism of Action
GmhA (Isomerase) D-glucopyranose epimeric analogue of H7P34 μMCompetitive inhibition at the active site, preventing S7P isomerization
HldE (Kinase) D-glucopyranose epimeric analogue of H7P9.4 μMBlocks the ATP-dependent phosphorylation of D,D-heptose-7-P

References

  • ALPK1 controls TIFA/TRAF6-dependent innate immunity against heptose-1,7-bisphosphate of gram-negative bacteria Source: PLOS Pathogens URL
  • Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli Source: ASM Journals URL
  • ALPK1: a pattern recognition receptor for bacterial ADP-heptose Source: Oxford Academic URL
  • Systematic synthesis of inhibitors of the two first enzymes of the bacterial heptose biosynthetic pathway: towards antivirulence molecules targeting lipopolysaccharide biosynthesis Source: NIH / PubMed URL
  • Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms Source: ASM Journals URL
  • Helicobacter pylori GmhB enzyme involved in ADP-heptose biosynthesis pathway is essential for lipopolysaccharide biosynthesis and bacterial virulence Source: Taylor & Francis URL
  • The Mechanism of the Reaction Catalyzed by ADP-β-l-glycero-d-manno-heptose 6-Epimerase Source: ACS Publications URL

Sources

Validation

NMR spectral comparison between heptose epimers

Title: Analytical Differentiation of Heptose Epimers: An Advanced NMR Spectral Comparison Guide Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary Heptoses are highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Differentiation of Heptose Epimers: An Advanced NMR Spectral Comparison Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

Heptoses are highly conserved seven-carbon sugars that form the critical inner core of lipopolysaccharides (LPS) in Gram-negative bacteria. Because the LPS core is a primary target for novel antibiotics and vaccine adjuvants, the precise structural characterization of its carbohydrate constituents is paramount.

The two most biologically relevant heptose epimers are L-glycero-D-manno-heptose (L,D-Hep) and its biosynthetic precursor, D-glycero-D-manno-heptose (D,D-Hep) [1]. These diastereomers differ exclusively by the stereochemistry at a single exocyclic carbon (C-6). This guide provides a comprehensive, objective comparison of the Nuclear Magnetic Resonance (NMR) spectral properties used to distinguish these epimers, grounded in the physical causality of their molecular conformations.

Mechanistic Grounding: The Causality of Spectral Differences

To understand why L,D-Hep and D,D-Hep produce distinct NMR spectra, one must analyze the conformational dynamics of the exocyclic side chain (C-6 and C-7) relative to the pyranose ring (C-1 to C-5).

The stereocenter at C-6 dictates the preferred rotameric state around the C5–C6 bond. Molecules naturally adopt conformations that minimize 1,3-diaxial-like steric clashes between the bulky exocyclic side chain and the substituents on the rigid pyranose ring[2].

  • In L,D-Hep (L-glycero configuration): The sterically favored rotamer places the H-5 and H-6 protons in a gauche orientation. According to the Karplus equation, a gauche dihedral angle (~60°) results in a very small scalar coupling constant ( J5,6​<2 Hz)[3].

  • In D,D-Hep (D-glycero configuration): The inversion of stereochemistry at C-6 forces the side chain to adopt a different preferred rotamer to alleviate steric strain. This often places H-5 and H-6 in an anti-periplanar (or a heavily skewed gauche) arrangement, significantly increasing the scalar coupling ( J5,6​>5 Hz) and altering the spatial distances between the side-chain protons and the ring protons[2].

Consequently, the chemical shifts (δ) of the C-6 and C-7 nuclei, their scalar couplings ( J ), and their Nuclear Overhauser Effect (NOE) cross-peaks serve as definitive, physically grounded markers for epimeric assignment.

Quantitative Data Presentation

The following table summarizes the diagnostic 1H and 13C NMR parameters used to differentiate the α -anomers of L,D-Hep and D,D-Hep. Data is synthesized from high-resolution structural studies of methyl heptopyranosides and heptose-phosphates[4],[3].

Table 1: Diagnostic NMR Parameters for Heptose C-6 Epimers (Measured in CD3OD / D2O)

NMR ParameterL-glycero-D-manno-heptoseD-glycero-D-manno-heptoseStructural Causality
H-6 Chemical Shift (δ) 3.84 – 3.88 ppm4.00 – 4.10 ppmEpimeric inversion alters the shielding cone provided by the spatially adjacent C-4 hydroxyl group.
C-6 Chemical Shift (δ) 71.5 – 71.9 ppm72.5 – 73.1 ppmChanges in the γ -gauche effect from the pyranose ring oxygen shift the C-6 resonance downfield in the D,D-epimer.
J5,6​ Coupling Constant 1.2 – 1.6 Hz> 5.0 HzL,D-Hep strongly favors a gauche H5-H6 rotamer; D,D-Hep favors an anti or modified gauche state, increasing the scalar coupling.
Diagnostic NOE Contacts Strong H-4 to H-6Weak H-4 to H-6The spatial proximity of the exocyclic chain to the ring is fundamentally inverted.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following NMR workflow is designed as a self-validating system. Each step provides orthogonal data that confirms the findings of the previous step, eliminating assignment ambiguities caused by overlapping signals in the crowded 3.5–4.5 ppm carbohydrate region.

Step 1: Sample Preparation & Matrix Standardization

  • Action: Dissolve 2–5 mg of the highly purified heptose sample in 99.9% D2O. Lyophilize and repeat the D2O exchange twice.

  • Causality: Carbohydrates possess multiple hydroxyl groups. Exchanging these for deuterium removes broad, exchangeable -OH signals from the 1H spectrum, which would otherwise obscure the critical H-5, H-6, and H-7 resonances.

Step 2: 1D 1H and 13C Acquisition (Baseline Validation)

  • Action: Acquire standard 1D 1H (at least 600 MHz) and 13C spectra.

  • Validation Check: Integrate the isolated anomeric proton (H-1, typically ~4.5–5.2 ppm). If the integration does not perfectly match a 1:1 ratio with the bulk aliphatic integral (divided by the remaining proton count), the sample contains impurities or mixed anomers, and 2D analysis will be compromised.

Step 3: 2D COSY & TOCSY (Spin System Tracing)

  • Action: Acquire 2D DQF-COSY and TOCSY (mixing time ~80 ms).

  • Causality: Start at the clearly resolved H-1 doublet and trace the scalar couplings sequentially (H-1 → H-2 → H-3 → H-4 → H-5). Once H-5 is identified, use the COSY spectrum to locate H-6.

  • Data Extraction: Extract the J5,6​ coupling constant from the 1D slice of the H-6 cross-peak. A value of ~1.5 Hz strongly suggests L,D-Hep[3].

Step 4: 2D 1H-13C HSQC (Heteronuclear Mapping)

  • Action: Acquire a multiplicity-edited HSQC spectrum.

  • Validation Check: Cross-reference the H-6 proton assigned in Step 3 with its corresponding 13C shift. The C-6 carbon will appear as a CH (methine) phase, while C-7 will appear as an inverted CH2 (methylene) phase. If the C-6 shift is ~71.5 ppm, this validates the L,D-Hep assignment[4].

Step 5: 2D NOESY / ROESY (Spatial Conformation)

  • Action: Acquire a 2D NOESY (mixing time ~200-300 ms) or ROESY spectrum.

  • Causality: Scalar couplings ( J ) only prove bonds; NOEs prove 3D space. Map the cross-peaks between H-4/H-5 on the ring and H-6/H-7 on the side chain. The presence of a strong H-4/H-6 NOE definitively locks in the exocyclic rotamer conformation, serving as the final, incontrovertible proof of the C-6 stereocenter[2].

Workflow Visualization

EpimerWorkflow N1 Heptose Isolate (L,D-Hep vs D,D-Hep) N2 1D 1H & 13C NMR (Baseline & Purity Check) N1->N2 N3 2D COSY / TOCSY (H-1 to H-7 Spin Tracing) N2->N3 N4 2D HSQC (C-6 / C-7 Shift Mapping) N3->N4 N5 2D NOESY / ROESY (Exocyclic Conformation) N4->N5 N6 L-glycero-D-manno (J5,6 < 2 Hz, Gauche) N5->N6 Small J-coupling N7 D-glycero-D-manno (J5,6 > 5 Hz, Anti) N5->N7 Large J-coupling

Logical NMR workflow for differentiating heptose C-6 epimers via spin tracing and spatial mapping.

References

  • Source: nih.gov (Frontiers in Chemistry)
  • Divergence of Biochemical Function in the HAD Superfamily: d-glycero-d-manno-Heptose-1,7-bisphosphate Phosphatase (GmhB)
  • Source: nih.gov (Carbohydrate Research)
  • Source: columbia.edu (Chirality)

Sources

Comparative

d-Glycero-d-galacto-heptose as a standard for chromatographic analysis

d-Glycero-d-galacto-Heptose as a Benchmark Internal Standard for Chromatographic Carbohydrate Analysis: A Comparative Guide Executive Summary Quantitative carbohydrate profiling in complex biological matrices requires ri...

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Author: BenchChem Technical Support Team. Date: April 2026

d-Glycero-d-galacto-Heptose as a Benchmark Internal Standard for Chromatographic Carbohydrate Analysis: A Comparative Guide

Executive Summary

Quantitative carbohydrate profiling in complex biological matrices requires rigorous internal standardization to account for matrix effects, extraction losses, and detector drift. d-Glycero-d-galacto-heptose , a rare 7-carbon aldoheptose, has emerged as a gold-standard internal standard (IS) [1]. Because it is virtually absent in mammalian tissues and most plant extracts, it provides a clean, interference-free baseline. This guide objectively compares its application across the two predominant analytical platforms—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)—and provides self-validating protocols for drug development and metabolomics professionals.

Mechanistic Rationale: The Causality of Choice

Selecting the correct internal standard is the foundation of analytical trustworthiness. While 13 C-labeled standards are excellent for targeted LC-MS/MS, they are often cost-prohibitive for untargeted profiling and can suffer from isotopic cross-talk. d-Glycero-d-galacto-heptose offers a highly effective, structurally homologous alternative [2]:

  • Extraction Mimicry: Its multiple hydroxyl groups and pKa profile mirror those of endogenous hexoses (e.g., glucose, galactose). This ensures it partitions identically during liquid-liquid or solid-phase extractions.

  • Derivatization Kinetics: In GC-MS workflows, the steric hindrance of its 7-carbon chain closely mimics that of complex oligosaccharides, making it an ideal proxy for monitoring the completeness of silylation reactions [3].

  • Chromatographic Resolution: Its unique retention time prevents co-elution with abundant biological sugars, ensuring pristine peak integration.

Platform Comparison: GC-MS vs. HPAEC-PAD

When analyzing carbohydrates, researchers must balance the need for structural elucidation against the desire for direct, native analysis. Table 1 objectively compares how d-glycero-d-galacto-heptose performs across these two primary platforms.

Table 1: Comparative Performance of Carbohydrate Analytical Platforms

FeatureGC-MS (EI Mode)HPAEC-PAD
Separation Mechanism Boiling point & polarity (capillary column)Anion-exchange (charge & size)
Derivatization Required (Methoximation + Silylation)None (Direct aqueous injection)
Detection Principle Electron Ionization (m/z fragmentation)Amperometric oxidation at a gold electrode
IS Role Normalizes derivatization efficiency & MS driftNormalizes extraction loss & injection volume
Sensitivity High (Picogram range)Ultra-High (Femtomole to picomole range)
Primary Limitation Moisture sensitivity during sample prepSusceptible to carbonate contamination in eluents

Self-Validating Experimental Protocols

Protocol A: GC-MS Analysis via Two-Step Derivatization

Causality of the Method: Native sugars are non-volatile and thermally degrade at GC operating temperatures. Furthermore, a single reducing sugar can exist in multiple anomeric forms (α/β-pyranose and furanose), leading to split chromatographic peaks. Methoximation locks the sugar in its open-chain form, yielding a consolidated signal, while subsequent trimethylsilylation (TMS) replaces polar hydroxyl protons with non-polar TMS groups, ensuring volatility [3].

Step-by-Step Methodology:

  • Spiking: Add 10 µL of d-glycero-d-galacto-heptose stock (1 mg/mL in ultra-pure water) to 50 µL of the biological extract.

  • Drying: Lyophilize or dry the sample completely under a gentle stream of N 2​ .

  • Methoximation: Add 40 µL of Methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 37°C for 90 minutes with continuous agitation (750 rpm).

  • Silylation: Add 90 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1% Trimethylchlorosilane (TMCS). Incubate at 70°C for 30 minutes [3].

  • Acquisition: Inject 1 µL into the GC-MS (e.g., HP-5MS UI column, 30 m × 0.25 mm i.d.) [1].

Self-Validation Checkpoint: Monitor the mass spectrum of the d-glycero-d-galacto-heptose peak. The presence of a molecular ion corresponding to incomplete silylation (a mass shift of -72 Da, indicating the loss of one TMS group) immediately flags exhausted derivatization reagent or critical moisture contamination in the sample.

Protocol B: HPAEC-PAD Direct Analysis

Causality of the Method: Carbohydrates are weak acids with pKa values between 12 and 14. By using a highly alkaline mobile phase (pH > 12, e.g., 100 mM NaOH), sugars are deprotonated into oxyanions, allowing robust retention on strong anion-exchange columns. Pulsed Amperometric Detection (PAD) oxidizes these anions at a gold working electrode. A multi-potential waveform is strictly required to continuously clean the gold surface of oxidation products, preventing rapid electrode fouling[4].

Step-by-Step Methodology:

  • Spiking & Extraction: Spike the sample with d-glycero-d-galacto-heptose to achieve a final concentration of 5 µg/mL. Extract with ultra-pure water.

  • Filtration: Pass the extract through a 0.22 µm PES syringe filter to remove particulates.

  • Chromatography: Inject 10 µL onto a Dionex CarboPac PA20 (or equivalent) column.

  • Elution: Run an isocratic elution using 10 mM NaOH for 20 minutes, followed by a rigorous column wash with 200 mM NaOH to elute strongly retained organic acids.

  • Detection: Apply a standard 4-potential carbohydrate waveform on the PAD detector [4].

Self-Validation Checkpoint: Monitor the absolute retention time of the d-glycero-d-galacto-heptose IS. A retention time shift of >0.2 minutes across a sequence indicates carbonate contamination in the mobile phase (carbonate acts as a strong displacing ion, prematurely eluting analytes).

Workflow Visualization

G Sample Biological Sample + d-glycero-d-galacto-heptose (IS) Extract Extraction & Filtration Sample->Extract Decision Select Analytical Platform Extract->Decision GCMS_Prep Dry Sample -> Methoximation -> TMS Derivatization Decision->GCMS_Prep High Structural Resolution HPAEC_Prep Aqueous Dilution (No Derivatization) Decision->HPAEC_Prep Direct Native Analysis GCMS_Run GC-MS Analysis (EI, HP-5MS Column) GCMS_Prep->GCMS_Run Quant Absolute Quantification (Normalize to IS Peak Area) GCMS_Run->Quant HPAEC_Run HPAEC-PAD Analysis (Alkaline Elution, Gold WE) HPAEC_Prep->HPAEC_Run HPAEC_Run->Quant

Workflow for carbohydrate analysis using d-glycero-d-galacto-heptose as an internal standard.

Data Interpretation: Absolute Quantification

To calculate the absolute concentration of endogenous sugars, establish a Response Factor (RF) for each target analyte relative to the heptose IS using a calibration curve:

RF=AreaIS​/ConcentrationIS​AreaTarget​/ConcentrationTarget​​

Once the RF is established, apply it to biological samples to correct for matrix suppression, extraction variance, and derivatization efficiency:

ConcentrationSample​=(AreaIS​AreaSample​​)×(RFConcentrationIS​​)

References

  • Trait-phenomics and omics integration reveal cultivar-specific anatomical, metabolic, and transcriptomic adaptation of tropical apple to contrasting highland environments Asian Journal of Agriculture and Biology [Link]

  • Catalytic Conversion of Bio-Oil to Oxygen-Containing Fuels by Acid-Catalyzed Reaction with Olefins and Alcohols over Silica Sulf Semantic Scholar [Link]

  • Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS MDPI[Link]

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